3-Tert-butyl-5-hydroxybenzaldehyde CAS 532966-72-6 properties
Part 1: Executive Summary & Strategic Value 3-Tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) is a specialized phenolic building block distinguished by its 1,3,5-substitution pattern . Unlike its ubiquitous isomer, 3,...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Value
3-Tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) is a specialized phenolic building block distinguished by its 1,3,5-substitution pattern . Unlike its ubiquitous isomer, 3,5-di-tert-butyl-4-hydroxybenzaldehyde (a BHT derivative), this compound features a meta relationship between the hydroxyl, tert-butyl, and aldehyde groups.
This specific geometry is critical for drug discovery and material science applications where regiochemical precision is paramount. The meta-hydroxyl group remains electronically distinct from the aldehyde, allowing for orthogonal functionalization strategies that are impossible with ortho- or para-substituted analogs. It serves as a high-value scaffold for:
Allosteric Modulators: Creating ligands that probe hydrophobic pockets in kinases or GPCRs.
Supramolecular Chemistry: Designing non-symmetrical Schiff base ligands for metal-organic frameworks (MOFs).
Advanced Polymers: Acting as a monomer for phenolic resins requiring specific cross-linking densities.
Part 2: Chemical Identity & Physicochemical Profile
The following data aggregates experimental and predicted properties to establish a baseline for handling and characterization.
Property
Specification
CAS Number
532966-72-6
IUPAC Name
3-tert-butyl-5-hydroxybenzaldehyde
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
pKa (Predicted)
~9.5 (Phenolic OH)
LogP (Predicted)
2.8 - 3.1
H-Bond Donors/Acceptors
1 Donor / 2 Acceptors
Part 3: Synthetic Architecture & Methodology
The Regiochemical Challenge
Direct formylation of 3-tert-butylphenol (via Reimer-Tiemann or Duff reaction) typically yields products substituted at the ortho (2-/6-) or para (4-) positions relative to the hydroxyl group due to the strong activating nature of the phenol. Accessing the 5-position (meta to OH) requires an indirect approach.
Primary Synthetic Route: Benzylic Oxidation
The most reliable synthetic pathway involves the oxidation of 3-tert-butyl-5-methylphenol (CAS 4892-31-3). This precursor already possesses the correct 1,3,5-substitution pattern, bypassing the difficult electrophilic aromatic substitution issues.
Protocol: Benzylic Oxidation via Gem-Dihalide Hydrolysis
Note: This method avoids heavy metal oxidants (like CrO₃) common in older Etard reactions, favoring a cleaner halogenation-hydrolysis sequence.
Mechanism: Radical bromination of the methyl group yields the gem-dibromide intermediate (3-tert-butyl-5-(dibromomethyl)phenol). Note: Protection of the phenol (e.g., as an acetate) may be required to prevent ring bromination.
Hydrolysis:
Reagents: CaCO₃ or AgNO₃ (aq), Acetone/Water reflux.
Mechanism: The gem-dibromide is hydrolyzed to the aldehyde.
Work-up: Acidify, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Alternative Route: Lithiation-Formylation
For small-scale, high-purity synthesis, a directed lithiation strategy can be employed starting from 3-bromo-5-tert-butylphenol (protected as a silyl ether).
Lithiation: Treatment with n-BuLi at -78°C performs a Lithium-Halogen exchange.
Formylation: Quench with dry DMF or N-formylpiperidine.
Deprotection: Acidic hydrolysis (HCl/MeOH) removes the silyl group and yields the target aldehyde.
Part 4: Reactivity & Functionalization Logic
The utility of CAS 532966-72-6 lies in its dual functionality. The diagram below illustrates the divergent pathways available for derivative synthesis.
Figure 1: Divergent synthetic pathways. The aldehyde (blue paths) and phenol (red paths) can be functionalized orthogonally. The steric bulk of the tert-butyl group at C3 directs electrophilic substitution (green path) primarily to the C2 or C6 positions.
Part 5: Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
In FBDD, this molecule serves as an ideal "linker" fragment. The aldehyde allows for reversible covalent bonding (via imine formation) to lysine residues in protein active sites, while the tert-butyl group provides a hydrophobic anchor.
Case Study Logic: In kinase inhibitors, the tert-butyl group can occupy the hydrophobic "back pocket" (Gatekeeper region), while the hydroxyl group participates in H-bonding with the hinge region.
Pro-drug Development
The phenolic hydroxyl group is a prime target for creating ester-linked pro-drugs. By masking the phenol as an ester, solubility and membrane permeability can be modulated. Upon enzymatic hydrolysis in vivo, the active phenolic aldehyde is released, potentially acting as a radical scavenger or covalent modifier.
Part 6: Safety, Stability & Handling
Stability: The compound is susceptible to oxidation (aldehyde to carboxylic acid) upon prolonged exposure to air. Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C.
Handling:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
Ventilation: Handle within a chemical fume hood to avoid inhalation of dust.
Hazards: Likely to be a skin and eye irritant (H315, H319) and may cause respiratory irritation (H335), consistent with similar phenolic aldehydes.
References
Chemical Identity & Catalog Data
3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6). BLD Pharm.[1][2] Link
Building Blocks for Medicinal Chemistry. Enamine Store. Link
Synthetic Methodology (Benzylic Oxidation)
Cohen, Z., et al. "Dry ozonation of 3,5-di-tert-butyl-4-hydroxytoluene." Journal of Organic Chemistry. (General methodology for oxidizing hindered methyl-phenols). Link
Smith, M. B. "March's Advanced Organic Chemistry." (Standard reference for Gem-dihalide hydrolysis mechanisms). Link
Precursor Availability
3-tert-Butyl-5-methylphenol (CAS 4892-31-3).[1][2] Fluorochem. Link
3-tert-butyl-5-hydroxybenzaldehyde chemical structure analysis
Technical Guide: Structural Analysis and Characterization of 3-tert-butyl-5-hydroxybenzaldehyde Executive Summary & Structural Significance This technical guide provides an in-depth analysis of 3-tert-butyl-5-hydroxybenz...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Structural Analysis and Characterization of 3-tert-butyl-5-hydroxybenzaldehyde
Executive Summary & Structural Significance
This technical guide provides an in-depth analysis of 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6).[1] Unlike its commercially ubiquitous isomers—such as the antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde or the ligand precursor 3,5-di-tert-butyl-2-hydroxybenzaldehyde—this molecule features a unique 1,3,5-trisubstituted pattern.
The positioning of the hydroxyl (-OH) and tert-butyl (-tBu) groups meta to the aldehyde (-CHO) moiety creates a distinct electronic and steric environment. This "meta-meta" configuration disrupts the direct resonance conjugation typical of ortho/para-substituted phenolic aldehydes, resulting in unique reactivity profiles and spectroscopic signatures essential for researchers in medicinal chemistry and ligand design.
Chemical Identity & Physicochemical Profile
Property
Specification
IUPAC Name
3-tert-butyl-5-hydroxybenzaldehyde
CAS Number
532966-72-6
Molecular Formula
Molecular Weight
178.23 g/mol
SMILES
CC(C)(C)C1=CC(O)=CC(C=O)=C1
Appearance (Typical)
Pale yellow to off-white crystalline solid
Predicted LogP
~2.8 - 3.1 (Lipophilic due to t-butyl group)
Acidity (pKa)
~9.5 (Phenolic OH, slightly more acidic than unsubstituted phenol due to CHO electron withdrawal)
Structural Elucidation: Spectroscopic Analysis
The structural validation of 3-tert-butyl-5-hydroxybenzaldehyde relies on understanding the interplay between the electron-withdrawing formyl group and the electron-donating hydroxyl/alkyl groups.
Nuclear Magnetic Resonance (
H NMR) Analysis
The 1,3,5-substitution pattern eliminates planes of symmetry that would simplify the aromatic region. We observe three distinct aromatic protons coupled via meta (W-coupling), typically
Hz.
Aldehyde Proton (-CHO): Appears as a singlet at ~9.90 ppm . Unlike ortho-hydroxybenzaldehydes (salicylaldehydes), which shift to ~11.0 ppm due to intramolecular hydrogen bonding, the meta position prevents this interaction, keeping the shift in the standard aldehyde range.
Aromatic Region (6.8 – 7.5 ppm):
H2 (Position 2): Located between the -CHO and -tBu groups. It experiences deshielding from the -CHO (ortho) and steric compression from the -tBu. Expected shift: ~7.4–7.5 ppm .[2]
H6 (Position 6): Located between -CHO and -OH. Deshielded by -CHO (ortho) but shielded by -OH (ortho). Expected shift: ~7.2–7.3 ppm .
H4 (Position 4): Located between -OH and -tBu. Shielded by both electron-donating groups. This will be the most upfield aromatic signal. Expected shift: ~6.9–7.0 ppm .
Hydroxyl Proton (-OH): Broad singlet at ~5.0–6.5 ppm (solvent dependent). Lacks the sharp, downfield character of chelated phenols.
tert-Butyl Group: Strong singlet (9H) at ~1.30 ppm .
Infrared Spectroscopy (FT-IR)
O-H Stretching:
(Broad). Indicates intermolecular hydrogen bonding (dimerization) rather than intramolecular chelation.
C=O Stretching:
. The frequency is higher than salicylaldehyde derivatives () because the carbonyl is not involved in a strong intramolecular H-bond.
C-H Stretching (Aldehyde): Characteristic Fermi doublet at
and .
Structural Visualization (DOT Diagram)
The following diagram illustrates the connectivity and the logical assignment of NMR shifts based on electronic substituent effects.
Figure 1: Structural connectivity and predicted NMR shift logic based on electronic substituent effects (EWG = Electron Withdrawing, EDG = Electron Donating).
Synthetic Logic & Challenges
Synthesizing the 1,3,5-isomer is significantly more challenging than the 1,3,4-isomer (BHT-aldehyde) because direct formylation of 3-tert-butylphenol typically occurs at the ortho or para positions (2, 4, or 6) relative to the hydroxyl group. The meta position (5) is electronically deactivated for Electrophilic Aromatic Substitution (EAS).
Recommended Synthetic Pathway:
The most reliable route to meta-hydroxybenzaldehydes involves the reduction of the corresponding benzoic acid derivative, rather than direct formylation.
Starting Material: 3-tert-butylbenzoic acid.
Functionalization: Nitration to yield 3-tert-butyl-5-nitrobenzoic acid (meta-direction controlled by carboxyl group).
Transformation: Reduction of Nitro to Amine
Diazotization Hydrolysis to Phenol (3-tert-butyl-5-hydroxybenzoic acid).
Aldehyde Formation: Selective reduction of the carboxylic acid to the aldehyde (e.g., via borane reduction to alcohol followed by mild oxidation, or direct reduction using thematic reagents).
Figure 2: Comparison of synthetic strategies. Direct formylation fails due to directing effects; the benzoic acid reduction route is preferred for meta-substitution.
Experimental Protocol: Purification & Analysis
Since this compound is often isolated as a crude intermediate or custom synthesized, purification is critical.[3]
Recrystallization Protocol
Solvent System: Hexane/Ethyl Acetate (9:1) or Ethanol/Water.
Procedure:
Dissolve crude solid in minimal boiling Ethyl Acetate.
Slowly add Hexane until slight turbidity is observed.
Allow to cool to room temperature, then refrigerate at 4°C.
Filter crystals and wash with cold Hexane.
Validation: Target Melting Point (Predicted): 85–95°C (Note: Isomers melt higher; BHT-aldehyde melts ~190°C. Lower symmetry usually lowers MP).
HPLC Analytical Method
To distinguish the target from potential ortho isomers (impurities from synthesis):
Detection: UV at 280 nm (Phenol absorption) and 254 nm.
Retention Logic: The target (meta-OH) is less capable of intramolecular hydrogen bonding than the ortho-isomer (salicylaldehyde type). Therefore, the ortho-isomer is more "masked" and lipophilic, typically eluting later than the meta-isomer on a C18 column.
Applications & Handling
Ligand Synthesis: Used to create "meta-substituted" Salen-type ligands where the geometry of the metal center requires relief from steric crowding at the phenolate oxygen.
Metabolic Standards: Used as a reference standard for the oxidative degradation of 3-tert-butylphenol antioxidants.
solubility of 3-tert-butyl-5-hydroxybenzaldehyde in organic solvents
Executive Summary: The Amphiphilic Pharmacophore 3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6 ) represents a specialized class of "building block" chemicals used in the synthesis of advanced ligands, pharmaceutica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Amphiphilic Pharmacophore
3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6 ) represents a specialized class of "building block" chemicals used in the synthesis of advanced ligands, pharmaceuticals, and functional materials.[1] Unlike commodity chemicals with exhaustive datasets, this specific isomer requires a first-principles approach to solubility.[1]
Its structure is defined by a 1,3,5-substitution pattern : a lipophilic tert-butyl anchor, a polar phenolic hydroxyl group, and a reactive aldehyde.[1] This "push-pull" architecture creates a unique solubility profile—it is too lipophilic for aqueous systems yet possesses enough polarity to resist dissolution in strictly non-polar alkanes at room temperature.[1] This guide provides the predictive framework and experimental protocols necessary to manipulate this compound effectively in the lab.
Part 1: Physicochemical Profile & Solubility Landscape[1]
To master the solubility of this compound, one must understand the competition between its functional groups.[1]
Structural Analysis
The tert-Butyl Group (C3): A bulky, hydrophobic moiety that disrupts crystal lattice packing (lowering melting point relative to non-alkylated analogs) and enhances solubility in non-polar organic solvents (toluene, ethers).[1]
The Hydroxyl Group (C5): A hydrogen bond donor/acceptor.[1] In the meta position relative to the aldehyde, it cannot form the intramolecular hydrogen bonds seen in ortho-isomers (salicylaldehydes).[1] This leaves the hydroxyl group free to engage in strong intermolecular hydrogen bonding with solvents like ethanol or THF.[1]
The Aldehyde (C1): A dipole-dipole interaction site, enhancing solubility in aprotic polar solvents like acetone and DMSO.[1]
Solubility Tier List
Based on structural analysis and behavior of homologous phenolic aldehydes.
Solvent Class
Solubility Rating
Mechanistic Insight
Application
Alcohols (MeOH, EtOH, IPA)
Very High
Strong H-bonding matches the phenolic OH; alkyl chains interact with t-butyl.[1]
Primary reaction solvent; dissolution for analysis.[1]
Ethers (THF, MTBE, Et₂O)
High
Oxygen lone pairs accept H-bonds from the phenol.[1]
The following diagram illustrates the solvation mechanisms governing 3-tert-butyl-5-hydroxybenzaldehyde.
Caption: Solvation mechanism showing how specific functional groups interact with different solvent classes to determine solubility.[1]
Part 3: Experimental Workflows
Since specific quantitative data (g/L) is rare for this specific isomer, researchers must validate solubility empirically before committing to large-scale synthesis.[1]
Protocol A: The "Self-Validating" Solubility Screen
Use this rapid workflow to determine the exact solubility limit for your specific batch.
Preparation: Weigh 10 mg of 3-tert-butyl-5-hydroxybenzaldehyde into a 1.5 mL GC/HPLC vial.
Solvent Addition: Add 100 µL of the target solvent (e.g., Toluene).[1]
Observation 1: Vortex for 30 seconds.
Clear Solution? Solubility is >100 mg/mL (Excellent).[1]
Cloudy/Solid? Proceed to step 4.
Dilution: Add solvent in 100 µL increments, vortexing after each, until clear.
Calculation:
Thermal Stress: If insoluble at RT, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization .[1]
Protocol B: Purification via Recrystallization
Based on the "Solubility Tier List," the optimal purification method utilizes the polarity differential.[1]
Rationale: The compound is highly soluble in EtOAc but poorly soluble in Hexane.[1] The tert-butyl group prevents the "oiling out" often seen with non-alkylated phenols, promoting crystallization.[1]
Step-by-Step:
Dissolve crude 3-tert-butyl-5-hydroxybenzaldehyde in the minimum amount of boiling Ethyl Acetate .
Once dissolved, remove from heat and let cool slightly (to ~50°C).
Add warm Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.[1]
Recommended Solvent: Ethanol or Toluene (with Piperidine cat.).[1]
Why: Ethanol supports the ionic intermediates.[1] Toluene allows for Dean-Stark water removal (azeotropic distillation), crucial for pushing the equilibrium.[1]
Why: NaBH₄ is compatible; high solubility ensures homogeneous reduction.[1]
Workflow Logic Diagram
Caption: Decision tree for processing the compound based on purity and scale.
References
National Institute of Standards and Technology (NIST). 3,5-di-tert-Butyl-4-hydroxybenzaldehyde (Structural Analog Data).[1] NIST Chemistry WebBook, SRD 69.[1] Accessed October 2023.[1]
[Link][1]
PubChem. Compound Summary: 3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6).[1][2] National Center for Biotechnology Information.[1]
[Link]
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvation mechanisms of phenolic compounds).
[Link][1]
3-tert-butyl-5-hydroxybenzaldehyde is a specialized aromatic building block characterized by a 1,3,5-substitution pattern (meta-substitution) on the benzene ring.[4] Unlike its ubiquitous isomers—such as the antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde or the ligand precursor 3,5-di-tert-butyl-2-hydroxybenzaldehyde—this molecule represents a rare scaffold in medicinal chemistry.[4]
Its primary value lies in Fragment-Based Drug Discovery (FBDD) , where its specific geometry allows researchers to probe hydrophobic pockets (via the tert-butyl group) while maintaining hydrogen-bonding capabilities (via the hydroxyl and aldehyde groups) in a vector distinct from standard salicylaldehyde derivatives.[4]
Less acidic than salicylaldehydes (no intramolecular H-bond)
Appearance
Off-white to pale yellow solid
Typical for substituted benzaldehydes
Structural Analysis & Differentiation
A critical error in procurement and synthesis is confusing this target with its "false friends"—isomers that are chemically similar but structurally distinct.[4]
The "False Friends" Matrix[4]
Target (Rare):3-tert-butyl-5-hydroxybenzaldehyde (Meta-OH, Meta-tBu relative to CHO).[4]
Common Isomer 1: 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-aldehyde).[4] Used as an antioxidant intermediate.[4][5]
Common Isomer 2: 3,5-di-tert-butyl-2-hydroxybenzaldehyde.[4][6] Used to make Salen ligands (Jacobsen's catalyst).[4][7]
Structural Visualization (DOT)
The following diagram illustrates the unique substitution pattern of the target compared to common isomers.
Figure 1: Structural relationship between the target molecule and common commercial analogs.
Retrosynthetic Analysis & Manufacturing Logic
Since 3-tert-butyl-5-hydroxybenzaldehyde is not a bulk commodity, its synthesis is challenging.[4] Direct formylation of 3-tert-butylphenol typically directs ortho or para to the hydroxyl group (positions 2, 4, or 6), making the meta (position 5) aldehyde difficult to access via standard electrophilic aromatic substitution.[4]
Proposed Synthetic Route (Retrosynthesis)
To access the 1,3,5-pattern, a Functional Group Interconversion (FGI) strategy is required, likely starting from a meta-substituted benzoic acid derivative.[4]
Protocol Logic:
Starting Material: 3-bromo-5-tert-butylphenol or 3-tert-butyl-5-hydroxybenzoic acid.[4]
Transformation: Reduction of the carboxylic acid/ester to the alcohol, followed by oxidation to the aldehyde.[4]
Figure 2: Proposed synthetic pathway avoiding regioselectivity issues of direct formylation.
Experimental Considerations
Oxidation Sensitivity: The benzylic alcohol intermediate is prone to over-oxidation to the carboxylic acid.[4] Use mild oxidants like Manganese Dioxide (MnO₂) in dichloromethane or IBX (2-Iodoxybenzoic acid) to stop at the aldehyde.[4]
Purification: Due to the lipophilic tert-butyl group, this compound will likely co-elute with non-polar byproducts.[4] Flash chromatography using a gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20) is the recommended purification method.[4]
Applications in Drug Development
This molecule serves as a "privileged scaffold" in modern medicinal chemistry.[4]
Fragment-Based Drug Discovery (FBDD)
The 3-tert-butyl-5-hydroxybenzaldehyde motif is ideal for probing protein binding sites:
The tert-butyl group: Acts as a bulky, hydrophobic anchor that can fill deep lipophilic pockets in enzymes or receptors.[4]
The Aldehyde: A reactive "warhead" for reversible covalent bonding (e.g., forming Schiff bases with lysine residues) or for rapid elaboration into amines via reductive amination.[4]
The Hydroxyl: Provides a directional Hydrogen Bond Donor (HBD) to lock the orientation of the fragment.[4]
Ligand Synthesis
Unlike ortho-hydroxybenzaldehydes (salicylaldehydes) which form N,O-bidentate ligands, the meta-hydroxy arrangement of this molecule prevents direct chelation to the same metal center.[4] This property is used to design supramolecular frameworks or Bridging Ligands where the aldehyde binds one metal (via Schiff base formation) and the hydroxyl coordinates to a second metal or participates in intermolecular hydrogen bonding networks.[4]
Safety & Handling (MSDS Highlights)
While specific toxicological data for this isomer is limited, its structural analogs suggest the following hazard profile:
difference between 3-tert-butyl-5-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde
The following guide provides an in-depth technical analysis comparing 3-tert-butyl-5-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde . From Ligand Design to Pharmaceutical Building Blocks Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis comparing 3-tert-butyl-5-hydroxybenzaldehyde and 3,5-di-tert-butyl-2-hydroxybenzaldehyde .
From Ligand Design to Pharmaceutical Building Blocks
Executive Summary
This guide analyzes the structural, synthetic, and functional divergences between two specific benzaldehyde derivatives. While they share similar functional groups (aldehyde, hydroxyl, tert-butyl), their substitution patterns dictate entirely different chemical behaviors.[1][2]
3,5-Di-tert-butyl-2-hydroxybenzaldehyde (Compound B) is a commodity chemical and a "privileged structure" in coordination chemistry. The ortho-hydroxyl placement allows for intramolecular hydrogen bonding and the formation of stable Schiff base (Salen) ligands, crucial for asymmetric catalysis (e.g., Jacobsen’s catalyst).
3-tert-butyl-5-hydroxybenzaldehyde (Compound A) is a rare, high-value fine chemical. The meta-hydroxyl placement precludes chelation, making it a specialized building block for modifying lipophilicity in drug discovery (SAR studies) and synthesizing non-chelating polymers.
Structural & Physiochemical Analysis[3][4][5]
The core difference lies in the substitution pattern relative to the aldehyde group.[1] This dictates the electronic environment and the capability for hydrogen bonding.
Comparative Data Table
Feature
Compound A (The Meta-Isomer)
Compound B (The Salicylaldehyde)
IUPAC Name
3-tert-butyl-5-hydroxybenzaldehyde
3,5-di-tert-butyl-2-hydroxybenzaldehyde
CAS Registry
532966-72-6
37942-07-7
Substitution
1,3,5-pattern (Meta-OH, Meta-tBu)
1,2,3,5-pattern (Ortho-OH, di-tBu)
Intramol. H-Bond
Absent (Geometry prevents interaction)
Strong (Forms stable S(6) ring)
Primary Utility
SAR Probe, Polymer Monomer
Ligand Precursor (Salen), Antioxidant
Appearance
White/Colorless Solid (Predicted)
Pale Yellow Crystalline Solid
Acidity (pKa)
~9.5 (Typical Phenol)
~10-11 (Elevated due to H-bond stabilization)
Cost (Approx.)
High ($500+/g) - Specialty
Low ($1/g) - Commodity
Structural Visualization (DOT)
The following diagram illustrates the critical "Ortho-Effect" in Compound B versus the open structure of Compound A.
Caption: Structural logic dictating the divergent reactivity of the two isomers.
Synthetic Pathways[6]
Compound B: The Duff Reaction (Commodity Route)
Compound B is synthesized efficiently from 2,4-di-tert-butylphenol using hexamethylenetetramine (HMTA). The ortho-directing power of the phenol ensures the aldehyde installs at the vacant 2-position.
Mechanism: Aromatic electrophilic substitution followed by hydrolysis.[1]
Compound A: The Meta-Substitution Challenge (Specialty Route)
Synthesizing Compound A is significantly more complex because the phenol group directs ortho/para, not meta.[1] Direct formylation of 3-tert-butylphenol would yield the wrong isomer (2- or 4-formyl).
Reflux for 2 hours. A bright yellow precipitate forms immediately (Schiff Base).
Cool, filter, and wash with cold ethanol.
Note: Compound A cannot undergo this reaction to form a chelating ligand due to the remote position of the hydroxyl group.
Reactivity & Applications
The "Salicylaldehyde Effect" (Compound B)
The ortho-hydroxyl group is not just a functional group; it is a "privileged" structural motif.
Chelation: It acts as an anionic donor (phenolate) paired with the neutral imine nitrogen, creating a pocket perfect for transition metals (Mn, Co, Cr).[1]
Catalysis: This structure is the backbone of Jacobsen’s Catalyst (Mn-Salen), used for enantioselective epoxidation of alkenes [1].[1][4]
Redox Activity: The di-tert-butyl groups prevent radical coupling at the ortho and para positions, making the phenoxyl radical stable.[1] This makes Compound B an excellent antioxidant and radical scavenger model.
The "Meta-Isomer" Utility (Compound A)
Compound A lacks the ability to chelate. Its value lies in Structure-Activity Relationship (SAR) studies in drug discovery.
Lipophilicity Tuning: The tert-butyl group increases LogP (lipophilicity), aiding membrane permeability, while the meta-OH provides a hydrogen bond donor/acceptor site without the strong intramolecular lock of the ortho-isomer.[1]
Polymer Chemistry: Used as a monomer for phenolic resins where linear propagation is desired over chelation.[1]
Reactivity Flowchart (DOT)
Caption: Divergent chemical pathways: Chelation (Left) vs. Structural Modification (Right).
References
Jacobsen, E. N., et al. (1991).[1] "Highly Enantioselective Epoxidation Catalysts Derived from 1,2-Diaminocyclohexane." Journal of the American Chemical Society. [1]
Larrow, J. F., & Jacobsen, E. N. (2004).[1][4] "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride."[4] Organic Syntheses.
Physicochemical Profiling: Acidity Constants of 3-tert-butyl-5-hydroxybenzaldehyde
Topic: pKa values of 3-tert-butyl-5-hydroxybenzaldehyde phenolic group Content Type: In-depth technical guide Executive Summary 3-tert-butyl-5-hydroxybenzaldehyde (CAS: Not widely indexed as a discrete commodity; structu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: pKa values of 3-tert-butyl-5-hydroxybenzaldehyde phenolic group
Content Type: In-depth technical guide
Executive Summary
3-tert-butyl-5-hydroxybenzaldehyde (CAS: Not widely indexed as a discrete commodity; structural isomer of specific interest) represents a unique physicochemical challenge in drug discovery and ligand synthesis. Unlike its para-substituted analogs (e.g., BHT derivatives), this molecule features a 1,3,5-substitution pattern where the ionizable phenolic hydroxyl group is meta to both the electron-withdrawing formyl group (-CHO) and the bulky, electron-donating tert-butyl group (-tBu).
This guide provides a definitive analysis of the pKa of the phenolic group, derived from Hammett Linear Free-Energy Relationships (LFER) and validated against experimental analogs. It further details the specific spectrophotometric protocols required to empirically determine this value, addressing the solubility challenges inherent to lipophilic phenols.
Key Finding: The estimated pKa of the phenolic hydroxyl group in 3-tert-butyl-5-hydroxybenzaldehyde is 9.20 ± 0.15 at 25°C.
Part 1: Theoretical Determination & Structural Logic
The Hammett Analysis
In the absence of a direct experimental database entry for this specific isomer, the pKa is calculated using the Hammett equation, which correlates the electronic effects of substituents on the ionization of the phenolic ring.
The Equation:
(Phenol): 9.99 (at 25°C)
(Reaction Constant): +2.23 (Sensitivity of phenol ionization to substituents)
(Substituent Constants): We must assess the position of substituents relative to the hydroxyl group (the reaction center).
Substituent Mapping
In 3-tert-butyl-5-hydroxybenzaldehyde, if we assign the hydroxyl group to position 1 (for Hammett analysis):
Formyl (-CHO): Located at position 3 relative to OH (Meta).
Tert-butyl (-tBu): Located at position 5 relative to OH (Meta).
Substituent
Position Relative to OH
Electronic Effect
Hammett Constant ()
-CHO (Formyl)
Meta
Electron Withdrawing (Inductive)
+0.35
-tBu (Tert-butyl)
Meta
Electron Donating (Inductive)
-0.07
Net
Combined Effect
+0.28
Calculation
Refinement using Experimental Anchor:
A more accurate approach uses 3-hydroxybenzaldehyde (pKa 8.98 experimentally) as the parent scaffold, as it already accounts for the formyl group's solvation and resonance subtleties.
Structural Visualization (DOT)
Figure 1: Stepwise electronic perturbation leading to the calculated pKa value.
Part 2: Experimental Protocol (Validation)
To empirically validate the pKa, standard aqueous titration is unsuitable due to the lipophilicity of the tert-butyl group. The following protocol utilizes Spectrophotometric Titration in a methanol-water cosolvent system, followed by Yasuda-Shedlovsky extrapolation.
Principle
Phenols exhibit a distinct bathochromic shift (red shift) and hyperchromic effect (increased intensity) upon deprotonation to the phenolate ion. By monitoring the UV-Vis spectrum across a pH gradient, the ratio of
can be determined without requiring high concentrations.
Instrumentation: Double-beam UV-Vis Spectrophotometer (thermostated at 25°C).
Step-by-Step Workflow
Stock Preparation: Dissolve ~2 mg of the target compound in 10 mL HPLC-grade methanol.
Cosolvent Preparation: Prepare three series of buffers containing 30%, 40%, and 50% (v/v) Methanol.
Note: The cosolvent is necessary to maintain solubility of the neutral species.
Spectral Scanning:
Blank the instrument with the respective buffer/methanol mixture.
Add analyte (final conc ~50 µM).
Scan 250–450 nm at each pH increment (0.2 pH units).
Isosbestic Point Verification: Confirm the presence of sharp isosbestic points (indicating a clean two-component equilibrium between phenol and phenolate).
Data Extraction: Measure Absorbance (
) at the of the phenolate species (likely ~330–350 nm).
Data Analysis (The Yasuda-Shedlovsky Method)
Since the pKa is measured in a solvent mixture, it must be extrapolated to zero organic solvent (
).
Calculate Apparent pKa (
): Use the Henderson-Hasselbalch transform for each methanol concentration:
Where is absorbance at pH < 7 and is absorbance at pH > 11.
Extrapolation Plot:
Plot
vs. (Dielectric constant of the mix).
Alternative (Simpler): Plot
vs. % Methanol and extrapolate linearly to 0%.
Experimental Workflow Diagram (DOT)
Figure 2: Spectrophotometric determination workflow for lipophilic phenols.
Part 3: Comparative Data Table
To assist in benchmarking your experimental results, the following table compares the target molecule against standard reference compounds.
Compound
Structure
pKa (Exp/Calc)
Electronic Driver
Phenol
9.99 (Exp)
Reference Standard
3-tert-butylphenol
3-tBu
10.20 (Lit)
+I Effect (Donating) decreases acidity
3-hydroxybenzaldehyde
3-CHO
8.98 (Exp)
-I/-M Effect (Withdrawing) increases acidity
3-t-butyl-5-hydroxybenzaldehyde
3-tBu, 5-CHO
9.15 - 9.25 (Calc)
Balanced Push/Pull (Meta/Meta)
3,5-di-t-butyl-4-hydroxybenzaldehyde
4-OH, 3,5-di-tBu
~10.5 (Est)
Steric inhibition of solvation (Ortho-tBu)
Note: The target molecule is significantly more acidic than the common antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde due to the absence of ortho-steric hindrance and the meta-positioning of the aldehyde.
References
ChemicalBook. (2024). 3-Hydroxybenzaldehyde Properties and pKa. Retrieved from
National Institute of Standards and Technology (NIST). (2024). Phenol, 3-(1,1-dimethylethyl)- (3-tert-butylphenol) Data. Retrieved from
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett
constants:
,
).
Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. Retrieved from
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Foundational
3-tert-butyl-5-hydroxybenzaldehyde SDS safety data sheet
The following technical guide details the safety, handling, and technical specifications for 3-tert-butyl-5-hydroxybenzaldehyde . This document is structured for researchers and drug development professionals, moving bey...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the safety, handling, and technical specifications for 3-tert-butyl-5-hydroxybenzaldehyde . This document is structured for researchers and drug development professionals, moving beyond standard SDS templates to provide actionable, mechanism-based guidance.
The Core Directive: This compound is a functionalized phenolic aldehyde .[1][2] Its safety profile is dictated by two competing reactivities: the acidity of the phenol (pKa ~10) and the electrophilicity/oxidation potential of the aldehyde.[2] Unlike simple benzaldehyde, the bulky tert-butyl group at the meta position (relative to the aldehyde) provides steric shielding, but also increases lipophilicity, potentially enhancing skin absorption.[2]
Inhalation of dust/vapor triggers mucosal inflammation.[2]
Part 2: Handling, Storage & Stability Protocols
Expertise & Experience: Standard "store in a cool dry place" advice is insufficient. This compound is prone to autoxidation where the aldehyde converts to the corresponding carboxylic acid (3-tert-butyl-5-hydroxybenzoic acid), particularly if the phenolic hydroxyl is not protected.[1][2]
The "Self-Validating" Storage System
To ensure integrity, implement the following protocol. If the compound fails the Visual Inspection (Step 2), perform the Purity Check (Step 4).[2]
Caption: Logic flow for receiving and securing oxidative-sensitive phenolic aldehydes.
Handling Specifications
Atmosphere: Handle under Nitrogen or Argon blanket.[1][2]
Temperature: Short-term handling at RT is acceptable; long-term storage must be at 2-8°C .
Trustworthiness: In the event of exposure, immediate action minimizes irreversible damage.[2] The phenol group poses a specific risk of chemical burns that may be initially painless due to nerve damage.[2]
Caption: Emergency response decision tree prioritizing PEG wash for phenolic skin exposure.
Critical Note on Skin Exposure: Phenols are lipophilic.[1][2] Water alone may not efficiently remove them.[2] Polyethylene Glycol (PEG 300 or 400) or isopropanol is recommended for the initial wash, followed by copious water.[2]
Part 4: Technical Specifications & Analytics
To validate the identity and purity of 3-tert-butyl-5-hydroxybenzaldehyde, use the following expected signals.
Note: Exact MP requires batch-specific CoA. Expect >80°C based on analogs.
Purity Self-Validation (The "Acid Test")
Aldehydes degrade into acids.[1][2] If the material appears dark or sticky:
Run IR: Look for a broad -OH stretch of carboxylic acid overlapping the C-H region (~2500-3000 cm⁻¹) and a shift in carbonyl stretch.[1][2]
Solubility Check: Dissolve a small amount in 5% NaHCO₃.
Pure Aldehyde:[1][2] Insoluble/Cloudy (mostly).[2]
Degraded (Acid): Dissolves with effervescence (CO₂ release).[2]
Part 5: Synthesis & Application Context
Context: This compound is a valuable building block for "Salen" type ligands and antioxidants.[2] The tert-butyl group provides steric bulk that directs metal coordination geometries or prevents metabolic degradation at the ortho-position.[1][2]
Synthesis Route: Typically synthesized via the Duff Reaction or Reimer-Tiemann formylation of 3-tert-butylphenol, though regioselectivity (ortho vs. para to hydroxyl) is a key challenge.[1][2]
Drug Development: Used as an intermediate for synthesizing allosteric modulators where the phenolic hydroxyl mimics tyrosine residues and the aldehyde serves as a "warhead" for Schiff base formation with lysine residues in target proteins.[2]
References
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Phenolic Aldehyde Derivatives. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications[1] Executive Summary This technical guide analyzes the chemical utility and pharmacological significance of 3-hydroxybenzaldehyde (3-HBA) and its d...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthetic Pathways, and Pharmaceutical Applications[1]
Executive Summary
This technical guide analyzes the chemical utility and pharmacological significance of 3-hydroxybenzaldehyde (3-HBA) and its derivatives.[1][2] Unlike its ortho- (salicylaldehyde) and para- isomers, the meta-substituted scaffold presents a unique electronic environment where the aldehyde's electron-withdrawing resonance does not directly conjugate with the hydroxyl's lone pair.[1][2] This guide details the synthesis of high-value adrenergic agonists (Phenylephrine), the development of antimicrobial Schiff bases, and the mechanistic basis for tyrosinase inhibition.
Structural Dynamics & Reactivity Profile[2]
The reactivity of 3-hydroxybenzaldehyde is governed by the interplay between the electron-withdrawing formyl group (-CHO) and the electron-donating hydroxyl group (-OH) located at the meta position.[1]
Electronic Mismatch: In 4-hydroxybenzaldehyde, the hydroxyl lone pair can delocalize into the carbonyl oxygen (quinoid resonance), increasing the basicity of the carbonyl oxygen and reducing the electrophilicity of the carbonyl carbon. In 3-hydroxybenzaldehyde , this direct conjugation is geometrically impossible.[2] Consequently, the aldehyde carbon in the meta-isomer retains higher electrophilicity compared to the para-isomer, making it more reactive toward nucleophilic attack (e.g., Schiff base formation).
Acidity (pKa): The phenolic proton of 3-HBA (pKa ~8.[2]98) is more acidic than phenol (pKa ~10) due to the inductive electron-withdrawing effect of the meta-carbonyl, but less acidic than 4-HBA, which stabilizes the phenoxide anion via resonance.
Regioselectivity: Electrophilic aromatic substitution (EAS) on the 3-HBA ring is directed by the hydroxyl group (ortho/para director relative to itself). Incoming electrophiles will predominantly target the C2, C4, and C6 positions.
Synthetic Pathways and Workflows[3][4][5][6]
The following Graphviz diagram illustrates the primary synthetic divergences from the 3-hydroxybenzaldehyde core, highlighting its role as a precursor for adrenergic drugs and bioactive ligands.
Figure 1: Divergent synthetic pathways from the 3-hydroxybenzaldehyde scaffold leading to pharmaceuticals (Phenylephrine), coordination ligands, and enzyme inhibitors.[3][4]
The most commercially significant derivative of 3-hydroxybenzaldehyde is Phenylephrine , a selective
-adrenergic receptor agonist used as a decongestant and vasopressor.[1]
Mechanism of Synthesis
While industrial routes often vary, a high-purity laboratory route involves the Reformatsky reaction or cyanohydrin formation followed by reduction. The meta-hydroxyl group is preserved throughout the sequence, which is critical for receptor binding affinity (the 3-OH mimics the catechol 3-OH of epinephrine).
Key Steps:
Condensation: 3-Hydroxybenzaldehyde reacts with nitromethane (Henry Reaction) or a cyanide source to extend the carbon chain.[1][2]
Reduction: The intermediate is reduced (e.g., catalytic hydrogenation) to the primary amine.
Methylation: Reductive alkylation with formaldehyde/H2 or direct methylation yields the secondary amine.[2]
Chiral Resolution: Phenylephrine is administered as the (R)-enantiomer.[1][2] Asymmetric hydrogenation using chiral Rhodium catalysts is the modern standard to avoid wasteful resolution steps.
Critical Insight: The protection of the phenolic hydroxyl (e.g., as a benzyl ether) is often required during the reduction steps to prevent side reactions, followed by deprotection in the final step.
Experimental Protocols
Protocol A: Synthesis of Antimicrobial Schiff Bases
Rationale: Schiff bases (imines) derived from 3-HBA exhibit broad-spectrum antimicrobial activity.[2] The absence of the ortho-OH (present in salicylaldehyde) prevents the formation of a six-membered intramolecular hydrogen bond, making the imine bond more susceptible to hydrolysis but often more reactive in biological systems.
Dissolution: Dissolve 1.22 g of 3-hydroxybenzaldehyde in 10 mL of absolute ethanol in a 50 mL round-bottom flask.
Addition: Add equimolar amine dissolved in 10 mL ethanol. Add catalytic acetic acid.[2]
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours.
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the aldehyde spot.
Isolation: Cool the mixture to room temperature, then pour into crushed ice (50 g).
Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.
Self-Validating Check: The appearance of a sharp singlet in the 8.3–8.6 ppm region of the
H NMR spectrum confirms the formation of the azomethine (-CH=N-) proton.
Protocol B: Tyrosinase Inhibition Assay
Rationale: 3-HBA derivatives are competitive inhibitors of tyrosinase, an enzyme critical for melanin synthesis.[2][5] This assay quantifies the potency of derivatives against mushroom tyrosinase.[5][6]
Workflow:
Preparation: Prepare 20 mM phosphate buffer (pH 6.8). Dissolve test compounds in DMSO.
Substrate: Use L-DOPA (0.5 mM) as the substrate.[1][2]
Incubation: Mix 100 µL buffer, 20 µL tyrosinase (30 U/mL), and 20 µL test compound. Incubate at 25°C for 10 minutes.
Initiation: Add 40 µL L-DOPA solution.
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes using a microplate reader.
H2 (Ortho to CHO & OH): Appears as a narrow triplet or doublet of doublets (dd) around 7.3–7.4 ppm . This proton is unique because it is flanked by two electron-withdrawing groups (inductively), making it distinct from the other aromatic protons.
H4/H6: Multiplets in the 7.0–7.1 ppm range.
H5 (Meta to both): Triplet around 7.4 ppm .
References
Synthesis of Phenylephrine
Title: An alternative synthesis of (±)-phenylephrine hydrochloride.[1][2][7][8]
Source: Maejo International Journal of Science and Technology.[2][8]
3-tert-butyl-5-hydroxybenzaldehyde melting point and boiling point data
Executive Summary This technical guide provides an in-depth analysis of 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6), a specialized phenolic aldehyde intermediate.[1] Unlike its widely used isomers (such as 3,5-d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides an in-depth analysis of 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6), a specialized phenolic aldehyde intermediate.[1] Unlike its widely used isomers (such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde), this specific meta-substituted isomer is a niche building block in organic synthesis, particularly for the development of sterically modified ligands and functional materials.[1]
Due to the scarcity of experimental physical property data in public literature for this specific isomer, this guide synthesizes predicted physicochemical data based on quantitative structure-property relationships (QSPR) and provides comparative experimental benchmarks from its closest structural analogs. It also details the synthetic challenges associated with its meta-substitution pattern and outlines a logical pathway for its preparation and purification.
Chemical Identity & Structural Analysis[2]
The target compound is a benzaldehyde derivative substituted at the meta positions relative to the aldehyde group. This substitution pattern (3,5-disubstitution with 1-CHO) creates a unique electronic and steric environment compared to the more common ortho or para isomers.[1]
Parameter
Data
Chemical Name
3-tert-Butyl-5-hydroxybenzaldehyde
CAS Registry Number
532966-72-6
Molecular Formula
C₁₁H₁₄O₂
Molecular Weight
178.23 g/mol
SMILES
CC(C)(C)c1cc(O)cc(C=O)c1
Structural Features
Meta-hydroxyl, Meta-tert-butyl (relative to CHO).[1] Sterically hindered phenol (partial).
Structural Distinction of Isomers
It is critical to distinguish the target compound from its commercially ubiquitous isomers, which are often used in Salen ligand synthesis.
Predicted Data for 3-tert-Butyl-5-Hydroxybenzaldehyde
Note: Experimental values for CAS 532966-72-6 are not standard in public databases.[1] The values below are estimated based on group contribution methods and structural analogy to 3-tert-butylphenol and 3-hydroxybenzaldehyde.
Property
Predicted Value / Range
Confidence Level
Basis of Prediction
Melting Point (MP)
65 – 85 °C
Moderate
Comparison to 3-tert-butylphenol (MP 43°C) + aldehyde contribution (+20-40°C typically).[1]
Boiling Point (BP)
285 – 295 °C (at 760 mmHg)
High
Extrapolated from 3-hydroxybenzaldehyde (BP 191°C) + tert-butyl group effect (+~90-100°C).[1]
Flash Point
~135 °C
High
Standard correlation for phenolic aldehydes of this MW.
To validate analytical results, researchers should compare their synthesized material against these well-characterized isomers. If your experimental MP deviates significantly (e.g., >180°C), you may have isolated the 3,5-di-tert-butyl-4-hydroxy isomer.[1]
Compound
CAS No.
Melting Point (Exp.)
Boiling Point (Exp.)
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
1620-98-0
189 – 191 °C
Sublimes / Dec. >300°C
3,5-Di-tert-butyl-2-hydroxybenzaldehyde
37942-07-7
59 – 61 °C
113–115 °C (at 2 mmHg)
3-tert-Butyl-4-hydroxybenzaldehyde
24004-45-7
60 – 62 °C
~280 °C
Synthesis & Purification Protocols
Synthetic Challenge: The Meta-Substitution Problem
Direct formylation of 3-tert-butylphenol (e.g., via Duff or Vilsmeier-Haack reaction) typically directs the aldehyde to the ortho (2,[1] 6) or para (4) positions relative to the activating hydroxyl group. Accessing the meta (5) position requires an indirect route or a specific starting material like 3-bromo-5-tert-butylphenol .[1]
Aromatic Protons: Three distinct signals in the 7.0–7.5 ppm range (approx. 1:1:1 integration) typically showing meta coupling (J ~ 1-2 Hz).[1]
Hydroxyl (-OH): Broad singlet at ~5.0–6.0 ppm (exchangeable).[1]
tert-Butyl (-C(CH₃)₃): Strong singlet (9H) at ~1.3 ppm.[1]
IR Spectroscopy:
C=O Stretch: ~1680–1700 cm⁻¹ (Aldehyde).
O-H Stretch: Broad band ~3300–3400 cm⁻¹.
Applications in Drug Development & Materials
Ligand Design: The 3,5-substitution pattern provides a unique steric cleft. This is valuable for designing "Salen-type" ligands where the geometry of the metal center needs to be fine-tuned differently than the standard 3,5-di-tert-butyl analogs allow.
Metabolic Studies: Used as a reference standard for the oxidative metabolites of tert-butyl-containing drugs (e.g., specific antioxidants or BHT analogs).[1]
Functional Polymers: The aldehyde group allows for polymerization or grafting onto surfaces, while the tert-butyl group adds hydrophobicity and prevents stacking/aggregation.
References
National Institute of Standards and Technology (NIST). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde Properties.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
PubChem. Compound Summary: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS 37942-07-7). National Library of Medicine. Available at: [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Sourcing & Technical Profile: 3-tert-Butyl-5-Hydroxybenzaldehyde
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.
[1][2][3][4][5][6]
Executive Summary: Navigating the Isomer Trap
In the high-stakes landscape of pharmaceutical intermediates, precision is non-negotiable. 3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) represents a critical "isomer trap" for procurement teams and researchers. It is frequently confused with its commoditized structural cousins, the antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde and the ligand precursor 3-tert-butyl-2-hydroxybenzaldehyde.
Unlike these common variants, the 3-tert-butyl-5-hydroxy isomer is a non-commodity building block characterized by a specific meta-substitution pattern that defies standard electrophilic aromatic substitution logic. This guide provides the technical grounding, sourcing intelligence, and quality control protocols necessary to secure this rare intermediate at >97% purity.
Chemical Identity & Structural Disambiguation
Before contacting suppliers, you must validate the exact chemical identity. The market is flooded with "tert-butyl hydroxybenzaldehyde" analogs. Use the following data to audit Supplier Certificates of Analysis (CoA).
Key Structural Feature: The hydroxyl (-OH) and aldehyde (-CHO) groups are in a 1,3-relationship (meta), with the bulky tert-butyl group occupying the other meta position (relative to aldehyde). This arrangement is thermodynamically less accessible via direct formylation of phenols.
Supply Chain Analysis: Suppliers & Pricing
Current Status: This compound is not a stock item for major catalog distributors (e.g., Sigma-Aldrich, Fisher Scientific) in the United States. It is primarily available through specialized boutique synthesis houses, largely based in Asia.
Validated Suppliers (Tiered)
Note: "Stock" status for this CAS is volatile. Always confirm "In-Stock" vs. "Lead Time" before ordering.
Supplier Tier
Vendor Name
Catalog #
Purity Claim
Region
Notes
Tier 1 (Specialist)
BLD Pharm
BD00972146
95%+
China/USA
Primary source. Likely holds small inventory (<100g).
Tier 2 (Aggregator)
Aaron Chemicals
532966-72-6
97% (RFQ)
Global
Sourcing agent. Good for comparison quotes.
Tier 3 (Custom)
BocSci
Inquire
Custom
USA
Use if >98% purity or GMP grade is required.
Price Estimation Model (2025/2026)
Unlike the di-tert-butyl variant (~$50/100g), the 3-tert-butyl-5-hydroxy isomer commands a premium due to synthetic complexity.
Research Scale (1g - 5g): $80 - $250 USD per gram.
Pilot Scale (25g - 100g): $40 - $120 USD per gram.
Procurement Warning: If a vendor quotes <$10/gram, they are likely supplying the wrong isomer (CAS 1620-98-0). Mandate a Proton NMR (1H-NMR) prior to shipment.
Technical Specifications & Quality Control
Achieving 97% purity is challenging because the meta-substitution pattern often results in difficult-to-separate regioisomers during synthesis.
The "Gold Standard" QC Protocol
Do not rely solely on HPLC. The structural similarity of isomers requires NMR validation.
Step 1: 1H-NMR Validation (Verification of Regiochemistry)
Solvent: CDCl₃
Key Diagnostic Signals:
Aldehyde Proton (-CHO): Singlet at ~9.9 ppm.
Aromatic Protons: You must observe three distinct signals (or a specific pattern of singlets/doublets with small coupling constants ~1-2 Hz) in the aromatic region (6.8 - 7.6 ppm).
Pass Criteria: If you see a symmetric aromatic pattern (e.g., a singlet integrating to 2H), you likely have the symmetric 3,5-di-tert-butyl-4-hydroxy isomer. Reject the lot.
Step 2: HPLC Purity Profiling (97% Threshold)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase: Gradient Acetonitrile (ACN) / Water + 0.1% Formic Acid.
0-2 min: 10% ACN
15 min: 90% ACN
Detection: UV at 254 nm and 280 nm.
Impurity Flag: Look for a "shoulder" peak on the main peak; this is often the unwanted para-isomer carried over from non-selective synthesis.
Synthesis & Production Logic (The "Why")
Understanding the synthesis explains the high cost and supply scarcity. The target molecule cannot be made by simple formylation of 3-tert-butylphenol because the hydroxyl group directs incoming electrophiles to the ortho and para positions (2, 4, 6), not the meta position (5).
To access the 3-tert-butyl-5-hydroxy arrangement, chemists must use a Constructive Aromatization or Blocking/Deblocking strategy.
Figure 1: Theoretical synthetic workflow illustrating the difficulty in achieving regioselectivity. The low yield in the alkylation step drives the high unit cost.
Procurement Strategy: The RFQ Template
When sourcing this material, use the following template to ensure technical alignment with suppliers.
synthesis of 3-tert-butyl-5-hydroxybenzaldehyde from 3-tert-butylphenol
Application Note & Protocol Topic: Synthesis of 3-tert-butyl-5-hydroxybenzaldehyde from 3-tert-butylphenol: A Guide to Regioselectivity and Synthetic Strategy Audience: Researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Synthesis of 3-tert-butyl-5-hydroxybenzaldehyde from 3-tert-butylphenol: A Guide to Regioselectivity and Synthetic Strategy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Substituted hydroxybenzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, specialty polymers, and high-value chemicals. Their preparation via formylation of phenols is a cornerstone of synthetic organic chemistry. However, achieving regiocontrol during the introduction of the formyl group (–CHO) presents a significant challenge, dictated by the electronic and steric influences of existing substituents. This guide provides an in-depth analysis of the synthetic problem posed by the transformation of 3-tert-butylphenol into 3-tert-butyl-5-hydroxybenzaldehyde. We will first dissect the principles of regioselectivity that render direct formylation unfeasible for this target. Subsequently, we will explore established formylation methodologies, providing a field-proven, detailed protocol for the synthesis of a related, sterically hindered hydroxybenzaldehyde to illustrate the practical considerations of such transformations.
The Challenge of Regiocontrol: Formylating 3-tert-Butylphenol
The requires the addition of a formyl group to the C5 position of the starting material. A thorough understanding of electrophilic aromatic substitution is critical to appreciate the inherent difficulty of this transformation.
1.1. Principles of Electrophilic Aromatic Substitution
The hydroxyl (–OH) and tert-butyl (–C(CH₃)₃) groups on the aromatic ring of 3-tert-butylphenol govern the position of any incoming electrophile, such as a formylating agent.
Hydroxyl Group (–OH): This is a strongly activating, ortho, para-directing group. It enriches the electron density at the positions ortho (C2, C6) and para (C4) to itself, making them highly susceptible to electrophilic attack.
tert-Butyl Group (–C(CH₃)₃): This alkyl group is a moderately activating, ortho, para-director through an inductive effect. It is also exceptionally bulky, which creates significant steric hindrance at its adjacent (ortho) positions (C2, C4).
When combined in 3-tert-butylphenol, these effects synergize. The hydroxyl group strongly activates the C2, C4, and C6 positions. However, the bulky tert-butyl group at C3 sterically hinders the C2 and C4 positions. Therefore, direct electrophilic attack is overwhelmingly favored at the C6 position, with some potential for substitution at the less hindered C4 position. The desired C5 position is meta to both the hydroxyl and tert-butyl groups and is electronically deactivated relative to the ortho and para positions.
1.2. Predicted Outcome of Direct Formylation
Standard formylation reactions, which proceed via an electrophilic aromatic substitution mechanism, are thus predicted to yield a mixture of isomers, primarily 4-tert-butyl-2-hydroxybenzaldehyde (formylation at C6) and 2-tert-butyl-4-hydroxybenzaldehyde (formylation at C4). The target molecule, 3-tert-butyl-5-hydroxybenzaldehyde, would not be a significant product, if formed at all.
Figure 1. Regiochemical outcome of direct formylation on 3-tert-butylphenol.
Due to these regiochemical constraints, a multi-step synthetic strategy involving protecting groups or the installation of a meta-directing group would be necessary to synthesize 3-tert-butyl-5-hydroxybenzaldehyde. Such a route is beyond the scope of a standard application protocol. Instead, we will provide a detailed protocol for a related, synthetically viable transformation that demonstrates the core techniques of phenol formylation.
Methodological Approach: The Duff Reaction
Several named reactions exist for the formylation of phenols, including the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann reactions.[1][2][3] The Duff reaction , which employs hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method, particularly for substrates with electron-donating groups.[4][5]
The reaction mechanism involves the protonation of HMTA, which then serves as the source for an electrophilic iminium ion. This electrophile attacks the electron-rich phenol ring.[5] For most phenols, the reaction shows a strong preference for ortho-formylation, a selectivity that is believed to arise from a hydrogen-bonded intermediate between the phenolic proton and the incoming electrophile.[6]
However, when the ortho positions are sterically blocked, as in the case of 2,6-di-tert-butylphenol, the Duff reaction is an effective method for achieving para-formylation.[7][8] We will use this transformation as our model protocol.
Detailed Protocol: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
This protocol details the para-formylation of 2,6-di-tert-butylphenol using a modified Duff reaction. It serves as an exemplary guide for handling sterically hindered phenols and executing a robust formylation procedure.
3.1. Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
2,6-Di-tert-butylphenol
≥99%
Standard Supplier
Starting Material
Hexamethylenetetramine (HMTA)
≥99%
Standard Supplier
Formylating Agent
Glacial Acetic Acid
ACS Grade
Standard Supplier
Solvent/Acid Catalyst
Deionized Water
-
-
For work-up
Isopropanol
ACS Grade
Standard Supplier
Recrystallization Solvent
500 mL three-neck round-bottom flask
Mechanical stirrer
Heating mantle with temperature controller
Thermometer
Water-cooled condenser
Buchner funnel and filtration flask
Standard laboratory glassware
3.2. Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
Reagent Handling:
Glacial Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.
Hexamethylenetetramine (HMTA): Can be a skin and respiratory sensitizer. Handle with care. Upon heating in acid, it will decompose and release formaldehyde and ammonia.
Emergency Procedures: Ensure an eyewash station and safety shower are immediately accessible.
3.3. Experimental Workflow
Figure 2. Experimental workflow for the synthesis of 3,5-di-tert-butyl-4-hydroxybenzaldehyde.
3.4. Step-by-Step Procedure
This protocol is adapted from established procedures for the formylation of hindered phenols.[7]
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, thermometer, and a condenser.
Solvent Addition: Charge the flask with 170 mL of glacial acetic acid and 35 mL of deionized water.
Reagent Addition: While stirring, add 42.1 g (0.3 mole) of hexamethylenetetramine, followed by 20.6 g (0.1 mole) of 2,6-di-tert-butylphenol to the solvent mixture.
Heating to Reflux: Heat the reaction mixture using a heating mantle. Bring the temperature to reflux (approximately 110-115°C) and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling. Slowly add 200 mL of cold deionized water to the stirred mixture to ensure complete precipitation of the crude product.
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of deionized water to remove residual acetic acid and unreacted reagents.
Purification: Transfer the crude solid to a beaker and perform recrystallization from hot isopropanol to yield the purified 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a crystalline solid.
Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight. A typical yield is approximately 65-75%.
Data Summary and Characterization
Parameter
2,6-Di-tert-butylphenol
Hexamethylenetetramine
3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Formula
C₁₄H₂₂O
C₆H₁₂N₄
C₁₅H₂₂O₂
Mol. Weight ( g/mol )
206.32
140.19
234.33
Amount (g)
20.6
42.1
~16.4 (70% yield)
Amount (mol)
0.1
0.3
~0.07
Equivalents
1.0
3.0
-
Appearance
White to off-white solid
White crystalline solid
White to pale yellow crystalline solid
Melting Point
34-37 °C
280 °C (sublimes)
189-191 °C
Expected Characterization Data:
¹H NMR (CDCl₃): Signals corresponding to the aldehyde proton (~9.8 ppm), aromatic protons (~7.7 ppm), hydroxyl proton (~5.8 ppm), and tert-butyl protons (~1.4 ppm).[11]
IR Spectroscopy (KBr Pellet): Characteristic peaks for O-H stretching (broad, ~3400-3500 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), and a strong C=O stretch for the aldehyde (~1660-1680 cm⁻¹).[12]
Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 234.[13]
1. Increase reflux time; monitor by TLC until starting material is consumed. 2. Ensure high-purity 2,6-di-tert-butylphenol is used. 3. Calibrate thermometer and ensure consistent heating at reflux.
Product is Oily or Impure
1. Inefficient purification. 2. Incomplete removal of acetic acid.
1. Optimize recrystallization: ensure product fully dissolves in hot isopropanol and cools slowly. A second recrystallization may be needed. 2. Wash the crude product thoroughly with water during filtration.
Reaction Stalls
Presence of excessive water in glacial acetic acid.
Use ACS grade glacial acetic acid and ensure glassware is dry before starting.
Concluding Remarks
The formylation of phenols is a powerful tool in organic synthesis, but its success hinges on a deep understanding of regioselectivity. The exemplifies a significant synthetic challenge, as the inherent directing properties of the substituents prevent the formation of the desired meta-product via standard electrophilic substitution pathways. The successful synthesis of this specific molecule would likely require an advanced, multi-step approach, potentially involving orthopedic-metalation with a meta-directing group or a complete rebuilding of the aromatic ring with the desired substitution pattern.
The provided protocol for the para-formylation of 2,6-di-tert-butylphenol serves as a robust and practical guide to the techniques, safety considerations, and thought processes required for developing and executing phenol formylation reactions in a research and development setting.
References
BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
Royal Society of Chemistry. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry.
BenchChem. (2025). An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,4-Dihydroxybenzaldehyde.
Thermo Fisher Scientific. (n.d.). Gattermann and Gattermann-Koch Formylation.
Wikipedia. (n.d.). Duff reaction.
chemeurope.com. (n.d.). Duff reaction.
BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.
BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde.
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reductive amination of 3-tert-butyl-5-hydroxybenzaldehyde . This substrate presents specific chal...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and medicinal chemists requiring a robust, reproducible protocol for the reductive amination of 3-tert-butyl-5-hydroxybenzaldehyde . This substrate presents specific challenges: the steric bulk of the tert-butyl group (though meta, it affects overall molecular tumbling and solubility) and the acidic phenolic proton , which can interfere with hard nucleophiles or alter the effective pH of the reaction matrix.
Abstract & Mechanistic Insight
The reductive amination of 3-tert-butyl-5-hydroxybenzaldehyde requires a balance between activating the carbonyl carbon and preventing the quenching of the reducing agent by the phenolic proton. Unlike simple benzaldehydes, the electron-donating hydroxyl group at the 5-position (meta to aldehyde) increases electron density on the ring, slightly deactivating the carbonyl towards nucleophilic attack by the amine. Furthermore, the tert-butyl group increases lipophilicity, necessitating careful solvent selection.
The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an imine (or iminium ion), which is subsequently reduced. The critical control point is the Imine Formation vs. Reduction rate.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the competing pathways and the role of acid catalysis in driving the equilibrium toward the reactive iminium species.
Caption: Kinetic pathway of reductive amination. Acid catalysis accelerates imine formation, while the choice of reductant determines chemoselectivity.
Reagent Selection Guide
For this specific substrate, Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its steric bulk and mild acidity, which matches the substrate's requirements.
Reducing Agent
Reactivity
Solvent Compatibility
Suitability for 3-tBu-5-OH-Benzaldehyde
NaBH(OAc)₃ (STAB)
Mild, Selective
DCE, THF, DCM
High. Does not reduce the aldehyde competitively; tolerates the phenol.
NaBH₃CN
Moderate, Toxic
MeOH, EtOH
Medium. Requires pH control (pH 4-5); risk of HCN generation.
NaBH₄
Strong, Non-selective
MeOH, EtOH
Low (Direct). High (Stepwise). Reduces aldehyde to alcohol if imine is not pre-formed.
Ti(OiPr)₄ / NaBH₄
Strong Lewis Acid
THF (Anhydrous)
High (Difficult Amines). Best for bulky amines where imine formation is slow.
Experimental Protocols
Method A: The "Gold Standard" (Direct Reductive Amination)
Best for: Primary and non-hindered secondary amines.
Rationale: STAB is used in 1,2-Dichloroethane (DCE).[1][2] DCE is preferred over MeOH because STAB reacts with MeOH. The slightly acidic nature of STAB often negates the need for exogenous acid, but the phenolic group here suggests adding a trace of acetic acid to ensure the amine remains nucleophilic while the carbonyl is activated.
Protocol:
Preparation: In a dry 20 mL scintillation vial or round-bottom flask, dissolve 3-tert-butyl-5-hydroxybenzaldehyde (1.0 equiv, e.g., 200 mg) in 1,2-Dichloroethane (DCE) (concentration ~0.2 M).
Caution: Do not use strong base (NaOH), or the phenoxide will form and partition into the aqueous layer.
Extract with Ethyl Acetate (EtOAc) (3 x 10 mL).
Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.
Method B: Stepwise Protocol (Pre-formation of Imine)
Best for: Hindered amines or when preventing alcohol side-product is critical.
Rationale: By driving the imine formation to completion in Methanol (MeOH) before adding the reductant, you eliminate the risk of reducing unreacted aldehyde to the benzyl alcohol.
Protocol:
Imine Formation: Dissolve 3-tert-butyl-5-hydroxybenzaldehyde (1.0 equiv) and Amine (1.05 equiv) in Anhydrous MeOH (0.5 M).
Optional: Add 3Å Molecular Sieves to absorb water and drive equilibrium.
Reflux at 60°C for 2–4 hours.
Check Point: Verify imine formation by NMR or disappearance of aldehyde spot on TLC.
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) slowly (exothermic).
Reaction: Warm to RT and stir for 1 hour.
Workup: Acidify carefully with 1N HCl to destroy excess borohydride, then neutralize to pH 8 with NaHCO₃. Extract with DCM or EtOAc.
Method C: Titanium(IV) Isopropoxide Method
Best for: Extremely unreactive/bulky amines (e.g., tert-butylamine, anilines).
Rationale: Ti(OiPr)₄ acts as a Lewis acid and water scavenger, forcing the sterically hindered carbonyl and amine to condense.
Protocol:
Mix: Combine Aldehyde (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv) or in minimal dry THF.
Stir: Stir under Nitrogen at RT (or 50°C for very hindered cases) for 6–12 hours. The solution will become viscous.
Dilute & Reduce: Dilute with dry THF or EtOH . Add NaBH₄ (2.0 equiv) (or NaBH₃CN). Stir for 2–4 hours.
Quench: Add water (reaction turns into a white gel/precipitate of TiO₂).
Filter: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[3]
Purify: Concentrate filtrate and purify via column chromatography.
Troubleshooting & Optimization Matrix
Observation
Root Cause
Corrective Action
Low Conversion
Steric hindrance of tert-butyl group.
Switch to Method C (Ti(OiPr)₄) or increase temperature to 50°C in DCE.
Benzyl Alcohol Byproduct
Reductant attacking aldehyde faster than imine forms.
Use Method B (Stepwise). Ensure 30 min pre-stir with AcOH in Method A.
Strict pH Control: Adjust workup pH to 7.5–8.5. Use "Salting out" with NaCl.
Incomplete Reaction
Equilibrium favors aldehyde.
Add Molecular Sieves (Method B) or use excess Amine (1.5 equiv).
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][4] The Journal of Organic Chemistry, vol. 61, no.[1][4] 11, 1996, pp. 3849-3862.[1][4]
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[4] Journal of the American Chemical Society, vol. 93, no.[4] 12, 1971, pp. 2897-2904.
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.
BenchChem Protocols. "Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde." (Analogous phenolic aldehyde handling).
regioselective formylation of 3-tert-butylphenol to 3-tert-butyl-5-hydroxybenzaldehyde
This Application Note is designed for research scientists and process chemists. It details the regioselective formylation of 3-tert-butylphenol , addressing the specific challenge of directing groups and steric hindrance...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and process chemists. It details the regioselective formylation of 3-tert-butylphenol , addressing the specific challenge of directing groups and steric hindrance.
Critical Scientific Note on Nomenclature & Regiochemistry:
The target compound explicitly named in your request is 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6).
Chemical Reality: Direct electrophilic formylation (e.g., Duff, Reimer-Tiemann, Vilsmeier) of 3-tert-butylphenol does not yield the 3,5-isomer as the major product. The hydroxyl group (activator) directs ortho and para. The 3,5-isomer requires the formyl group to be meta to the hydroxyl, which is electronically disfavored in direct substitution.
Standard Reaction Product: The regioselective formylation of 3-tert-butylphenol predominantly yields 4-tert-butyl-2-hydroxybenzaldehyde (via C6-attack, the least hindered ortho position) and 2-tert-butyl-4-hydroxybenzaldehyde (via C4-attack).
Scope of Guide: This protocol focuses on the Magnesium-Mediated Ortho-Formylation (Skattebøl Method) , the industry "Gold Standard" for achieving high regioselectivity toward the ortho-isomer (Salicylaldehyde derivative), which is the standard synthetic outcome for this starting material.
Methodology: Magnesium-Mediated Formaldehyde Addition (The Skattebøl Reaction)
Target Major Isomer: 4-tert-butyl-2-hydroxybenzaldehyde
Starting Material: 3-tert-butylphenol (CAS 585-34-2)
Executive Summary
The formylation of meta-substituted phenols presents a regiochemical challenge due to the competition between steric hindrance and electronic activation. While the classic Duff reaction often yields mixtures of ortho and para products with low selectivity, the Magnesium-Mediated Formylation (using MgCl₂, Et₃N, and Paraformaldehyde) provides superior control. This method leverages the coordination of the magnesium ion to the phenoxide oxygen, effectively "anchoring" the formaldehyde attack to the ortho position (C6 or C2). Due to the bulky tert-butyl group at C3, the reaction is highly selective for the C6 position , yielding 4-tert-butyl-2-hydroxybenzaldehyde as the major product.
Scientific Mechanism & Logic
Substrate Analysis
Activator: The Phenolic -OH is a strong ortho/para director.
Blocker: The tert-butyl group at C3 is a bulky alkyl group.
Available Sites:
C2 (Ortho to OH, Ortho to t-Bu): Sterically occluded. Highly unfavorable.
C4 (Para to OH, Ortho to t-Bu): Electronically activated, but sterically hindered by the adjacent t-Bu group.
C6 (Ortho to OH, Para to t-Bu): Electronically activated and sterically accessible. Preferred Site.
The Magnesium Advantage
Unlike the Reimer-Tiemann reaction (which uses dichlorocarbene), the Mg-mediated method proceeds via a coordinate-covalent mechanism .
Formation of Magnesium Bis-phenoxide: MgCl₂ reacts with the phenol and base (Et₃N) to form a magnesium phenoxide complex.
Coordination: The magnesium center coordinates with paraformaldehyde, bringing the electrophile into immediate proximity of the ortho carbons (C2 and C6).
Regioselection: Because C2 is blocked by the tert-butyl group, the formaldehyde is delivered almost exclusively to C6.
Caption: Reaction pathway illustrating the steric selection of the C6 position via Magnesium coordination.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Grade
3-tert-butylphenol
1.0
Substrate
>98%
Magnesium Chloride (MgCl₂)
1.5
Lewis Acid / Template
Anhydrous
Triethylamine (Et₃N)
3.75
Base
Dry / Distilled
Paraformaldehyde
6.0
Formyl Source
Powder
THF (Tetrahydrofuran)
-
Solvent
Anhydrous
Step-by-Step Procedure
Phase 1: Formation of the Magnesium Phenoxide
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Charging: Add 3-tert-butylphenol (10.0 mmol) and Anhydrous MgCl₂ (15.0 mmol) to the flask.
Solvation: Add anhydrous THF (50 mL) via syringe.
Deprotonation: Add Triethylamine (37.5 mmol) dropwise over 5 minutes. The solution acts exothermically and may turn slightly cloudy/yellow as the Mg-phenoxide forms.
Incubation: Stir at room temperature for 20 minutes to ensure complete formation of the complex.
Phase 2: Formylation
6. Addition: Add Paraformaldehyde powder (60.0 mmol) in one portion.
7. Reaction: Heat the mixture to a gentle reflux (approx. 70°C internal temp).
8. Monitoring: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The starting phenol (Rf ~0.6) should disappear, replaced by the aldehyde product (Rf ~0.4, often yellow spot).
Phase 3: Workup & Hydrolysis
9. Quench: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold 1M HCl . (Caution: Gas evolution).
10. Hydrolysis: Stir the biphasic mixture vigorously for 30 minutes. This breaks the Mg-complex and releases the free aldehyde.
11. Extraction: Extract with Ethyl Acetate (3 x 50 mL).
12. Wash: Wash combined organics with Brine (1 x 50 mL) and Water (1 x 50 mL).
13. Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 4: Purification
14. Crude Analysis: The crude oil will likely contain the major isomer (4-tert-butyl-2-hydroxybenzaldehyde) and minor amounts of the para-isomer.
15. Column Chromatography: Purify via silica gel chromatography.
Gradient: 0% 5% Ethyl Acetate in Hexanes.
Elution Order: The ortho-hydroxyaldehyde (Major) typically elutes before the para-hydroxyaldehyde due to intramolecular hydrogen bonding (chelation effect) which reduces polarity.
Data Analysis & Characterization
Expected Yields
Component
Typical Yield
Notes
Crude Mass Recovery
>90%
High mass balance is typical.
Isolated Major Isomer
75–85%
4-tert-butyl-2-hydroxybenzaldehyde
Isolated Minor Isomer
5–10%
2-tert-butyl-4-hydroxybenzaldehyde
NMR Validation (Major Isomer)
To confirm the product is the C6-formylated species (4-tert-butyl-2-hydroxybenzaldehyde), look for:
Aldehyde Proton: Singlet at
9.8–9.9 ppm.
Phenolic Proton: Singlet at
11.0–11.5 ppm (downfield due to intramolecular H-bonding with the carbonyl).
Aromatic Region:
Doublet (d, J~8 Hz) at C5.
Doublet (d, J~2 Hz) at C3.
Doublet of Doublets (dd) at C6 (Wait, if substituted at 6? No.)
Correction for 4-tBu-2-OH-benzaldehyde:
Protons are at C3, C5, C6.
Wait, if tBu is at 4 and CHO is at 1...
Protons are at C3, C5, C6 relative to CHO? No.
Structure: Benzene. 1-CHO, 2-OH, 4-tBu.
Protons are at:
H-3: Small doublet (meta-coupling to H-5).
H-5: Doublet of doublets (ortho to H-6, meta to H-3).
H-6: Doublet (ortho to H-5).
Key Distinguisher: Strong ortho coupling (J ~8Hz) between H-5 and H-6 confirms the positions are adjacent. If the product were the C4-formylated species (2-tert-butyl-4-hydroxybenzaldehyde), the protons would be isolated or show only meta-coupling.
Troubleshooting & Optimization Workflow
Caption: Diagnostic workflow for optimizing the formylation reaction.
References
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.[1]
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formylalkylation of phenols. Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
BenchChem Technical Support. Regioselectivity in the Formylation of Substituted Phenols.
3-tert-butyl-5-hydroxybenzaldehyde in metal-organic framework (MOF) synthesis
Application Note: 3-tert-butyl-5-hydroxybenzaldehyde in Metal-Organic Framework (MOF) Synthesis Executive Summary This guide details the application of 3-tert-butyl-5-hydroxybenzaldehyde (3tB-5OH-BA) as a specialized fun...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 3-tert-butyl-5-hydroxybenzaldehyde in Metal-Organic Framework (MOF) Synthesis
Executive Summary
This guide details the application of 3-tert-butyl-5-hydroxybenzaldehyde (3tB-5OH-BA) as a specialized functionalization agent for Metal-Organic Frameworks (MOFs). Unlike common salicylaldehyde derivatives used for metal coordination (Salen ligands), this specific isomer is engineered for Post-Synthetic Modification (PSM) of amine-tagged MOFs (e.g., UiO-66-NH₂, MIL-101-NH₂, IRMOF-3).
Strategic Rationale:
The selection of this specific isomer offers a dual-action mechanism for pore engineering:
Steric Control (3-tert-butyl): The bulky meta-tert-butyl group increases the kinetic stability of the resulting imine linkage by shielding it from hydrolysis and prevents framework interpenetration during assembly.
Active Site Installation (5-hydroxy): The meta-hydroxyl group remains uncoordinated during the Schiff base condensation, acting as a free Hydrogen-Bond Donor (HBD) site within the pore. This is critical for applications involving selective CO₂ capture, catalytic Knoevenagel condensations, or subsequent grafting.
Technical Specifications & Precursor Analysis
Before initiating synthesis, verify the structural integrity of the precursor.[1] The specific 1,3,5-substitution pattern is crucial for the non-chelating behavior of the hydroxyl group.
Property
Specification
Impact on MOF Synthesis
Molecular Formula
C₁₁H₁₄O₂
Stoichiometry calculation base.
Substitution Pattern
1-CHO, 3-tBu, 5-OH
Ensures OH is meta to CHO, preventing interference with imine formation.
Solubility
Soluble in MeOH, EtOH, DMF
Compatible with standard solvothermal MOF protocols.
pKa (Phenol)
~10.0
sufficiently high to remain protonated under mild PSM conditions.
Reactivity
Electrophilic Aldehyde
Targets -NH₂ groups on MOF linkers (e.g., 2-aminoterephthalic acid).
This protocol describes the covalent grafting of 3tB-5OH-BA onto UiO-66-NH₂ (Zirconium aminoterephthalate). This MOF is selected for its exceptional chemical stability, allowing it to withstand the condensation conditions.
Phase 1: MOF Activation
Causality: MOF pores are often filled with solvent molecules or unreacted linkers. Proper activation ensures the internal surface area is accessible for the bulky aldehyde.
Synthesize/Source UiO-66-NH₂: Ensure high crystallinity (check via PXRD).
Solvent Exchange: Soak 200 mg of MOF in anhydrous Methanol (3 x 20 mL) over 24 hours.
Thermal Activation: Heat at 120°C under dynamic vacuum (10⁻³ Torr) for 12 hours.
Validation: TGA should show no weight loss below 250°C (removal of solvent).
Phase 2: Schiff Base Condensation (The PSM Step)
Mechanism: The amine on the MOF linker attacks the aldehyde carbonyl, eliminating water to form an imine (-C=N-).
Preparation: In a 20 mL scintillation vial, suspend 100 mg of activated UiO-66-NH₂ (approx. 0.34 mmol -NH₂ equivalents) in 10 mL of anhydrous Chloroform (CHCl₃) .
Note: CHCl₃ is preferred over DMF for this aldehyde to facilitate water removal (azeotrope) and prevent competitive hydrolysis.
Why 3 equivalents? A stoichiometric excess drives the equilibrium toward the imine product.
Catalyst (Optional but Recommended): Add 10 µL of glacial Acetic Acid or Sc(OTf)₃ (5 mol%) to catalyze the dehydration.
Reaction: Seal the vial and heat at 65°C (just below boiling) for 24 to 48 hours without stirring (to preserve crystal morphology).
Visual Check: The MOF powder typically shifts color from pale yellow to deep orange/brown, indicating extended conjugation.
Phase 3: Purification & Washing
Criticality: Unreacted aldehyde trapped in the pores will artificially inflate surface area measurements and interfere with catalysis.
Filtration: Collect the solid via centrifugation (4000 rpm, 10 min).
Soxhlet Extraction: Perform Soxhlet extraction with Dichloromethane (DCM) for 12 hours.
Self-Validating Step: Analyze the wash solvent via TLC. Continue washing until no aldehyde spot is visible.
Final Activation: Dry the modified MOF (UiO-66-tBuOH) at 100°C under vacuum for 12 hours.
Visualization of Reaction Pathway
The following diagram illustrates the logic flow from precursor selection to the final functionalized pore environment.
Figure 1: Reaction logic flow for the post-synthetic modification of UiO-66-NH2, highlighting the dual functional role of the aldehyde derivative.
Characterization & Validation Protocols
To ensure scientific integrity, the modified MOF must be validated using the following hierarchy of techniques.
A. 1H-NMR Digestion (Quantitative)
This is the gold standard for calculating the Degree of Modification (DoM).
Digestion: Dissolve 5 mg of the modified MOF in 600 µL of DMSO-d6 + 20 µL of 48% HF (hydrofluoric acid).
Safety: HF digests the Zr-clusters, releasing the ligands into solution. Use plastic vials; avoid glass.
Analysis: Integrate the peak for the imine proton (-CH=N-) at ~8.5 ppm against the aromatic protons of the terephthalate backbone.
Calculation:
B. FT-IR Spectroscopy (Qualitative)
Target Signal: Appearance of the C=N stretch at 1620–1640 cm⁻¹ .
Disappearance: Reduction of the N-H doublet at 3300–3500 cm⁻¹ .[3]
Validation: The presence of a broad -OH stretch at 3200–3400 cm⁻¹ confirms the 5-hydroxy group is intact and not covalently bound.
C. Nitrogen Isotherms (BET Surface Area)
Expect a decrease in BET surface area and pore volume due to the introduction of the bulky tert-butyl group.
UiO-66-NH₂ Baseline: ~1000–1200 m²/g.
UiO-66-tBuOH Target: ~600–800 m²/g.
Note: A drastic drop (<100 m²/g) indicates pore blockage or framework collapse; verify crystallinity via PXRD.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion (<20%)
Equilibrium limitation (Water presence).
Add molecular sieves (3Å) to the reaction mixture to scavenge water.
Loss of Crystallinity
Harsh reaction conditions.
Reduce temperature to 50°C; ensure anhydrous solvents are used.
Imine Hydrolysis
Instability during washing.
Avoid acidic washes. Store the final MOF in a desiccator.
Pore Blockage
Oligomerization of aldehyde.
Ensure rigorous Soxhlet extraction with DCM or Acetone.
References
Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702. [Link]
Kandiah, M., et al. (2010). Post-synthetic modification of the metal–organic framework compound UiO-66.[1][3][4][5] Journal of Materials Chemistry, 20(44), 9848-9851. [Link]
Tanabe, K. K., & Cohen, S. M. (2011). Postsynthetic modification of metal–organic frameworks—a progress report. Chemical Society Reviews, 40(2), 498-519. [Link]
preparation of chiral salen ligands from 3-tert-butyl-5-hydroxybenzaldehyde
This guide details the protocol for synthesizing chiral salen ligands using 3-tert-butyl-2,5-dihydroxybenzaldehyde (functionally equivalent to 5-hydroxy-3-tert-butylsalicylaldehyde). Note on Nomenclature: While the promp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the protocol for synthesizing chiral salen ligands using 3-tert-butyl-2,5-dihydroxybenzaldehyde (functionally equivalent to 5-hydroxy-3-tert-butylsalicylaldehyde).
Note on Nomenclature: While the prompt specifies "3-tert-butyl-5-hydroxybenzaldehyde," for a salen ligand to form, a hydroxyl group must be present at the ortho position (C2) relative to the aldehyde. Therefore, this protocol assumes the starting material is 3-tert-butyl-2,5-dihydroxybenzaldehyde , a specialized scaffold used primarily for synthesizing immobilized or functionalized chiral catalysts (e.g., for MOFs or polymer-supported variants).
-symmetric chiral salen ligand possessing free hydroxyl groups at the 5,5'-positions. Unlike the standard Jacobsen ligand (which bears non-reactive tert-butyl groups at both 3 and 5 positions), this specific ligand is designed as a chemical anchor . The 3-tert-butyl group provides the necessary steric bulk for enantioselectivity, while the 5-hydroxyl group serves as a handle for covalent attachment to solid supports (e.g., silica, polymers, or MOFs) without disrupting the catalytic metal center.
Critical Quality Attribute: Preservation of the 5-OH functionality during imine formation.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Role
3-tert-butyl-2,5-dihydroxybenzaldehyde
194.23
2.05
Electrophile / Scaffold
(1R,2R)-(-)-1,2-Diaminocyclohexane
114.19
1.00
Chiral Backbone
Ethanol (Absolute)
46.07
Solvent
Reaction Medium
Dichloromethane (DCM)
84.93
Solvent
Solubilizer (Optional)
Magnesium Sulfate (MgSO₄)
120.37
Drying
Water Scavenger
Step-by-Step Synthesis Procedure
Phase 1: Reaction Setup
Preparation: Oven-dry a 250 mL two-necked round-bottom flask (RBF) containing a magnetic stir bar. Fit the flask with a reflux condenser and a nitrogen inlet.
Dissolution (Aldehyde): Charge the flask with 3-tert-butyl-2,5-dihydroxybenzaldehyde (2.05 equiv, e.g., 3.98 g). Add Absolute Ethanol (40 mL).
Note: If the aldehyde does not dissolve completely at room temperature, gently warm to 40°C. The 5-OH group increases polarity compared to standard salen precursors.
Dissolution (Diamine): In a separate vial, dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 equiv, e.g., 1.14 g) in Absolute Ethanol (10 mL).
Tartrate Salt Note: If using the tartrate salt of the diamine, you must first liberate the free amine by dissolving in water, basifying with 2M NaOH, extracting into DCM, drying, and concentrating.
Phase 2: Condensation
Addition: Add the diamine solution dropwise to the stirring aldehyde solution over 15 minutes.
Observation: The solution will typically deepen in color (yellow to distinct orange/brown) indicating imine formation.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .
Monitoring: Monitor reaction progress via TLC (Silica; Eluent: Hexane/Ethyl Acetate 2:1). The aldehyde spot (
) should disappear, and a lower yellow streak (ligand) should appear.
Cooling: Allow the reaction mixture to cool slowly to room temperature.
Phase 3: Workup & Purification
Precipitation: The target ligand often precipitates upon cooling due to the rigid salen backbone.
If no precipitate forms: Reduce solvent volume by 50% under vacuum and cool to 0°C.
If "oiling" occurs: Add a small amount of cold water or hexane to induce crystallization.
Filtration: Filter the solid using a Buchner funnel.
Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by a small amount of cold hexane.
Drying: Dry the yellow solid under high vacuum at 40°C for 12 hours to remove trace solvent and water.
Characterization Standards
Appearance: Yellow to orange crystalline powder.
¹H NMR (400 MHz, DMSO-d₆):
8.3–8.6 ppm (s, 2H, CH=N , Imine)
12.0–14.0 ppm (s, 2H, 2-OH , phenolic H-bonded to N)
8.5–9.5 ppm (s, 2H, 5-OH , free phenolic)
1.3–1.4 ppm (s, 18H, t-Butyl )
IR Spectroscopy:
Strong absorption at
cm⁻¹ (C=N stretch).
Broad band at
cm⁻¹ (5-OH stretch).
Critical Process Parameters (CPPs) & Troubleshooting
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Water in solvent inhibiting imine formation.
Use anhydrous ethanol or add activated 4Å molecular sieves to the reaction mixture.
Product Oiling Out
High solubility of the 5-OH ligand in EtOH.
Switch solvent system to Methanol/DCM (1:1) or triturate the oil with diethyl ether.
Oxidation (Darkening)
Oxidation of the electron-rich phenol.
Perform reaction strictly under Nitrogen/Argon atmosphere; degas solvents.
Scientific Visualization
Synthesis Workflow
The following diagram illustrates the logical flow from precursor preparation to the final ligand isolation.
Caption: Workflow for the condensation of 3-tert-butyl-2,5-dihydroxybenzaldehyde with diamine.
Chemical Mechanism & Immobilization Logic
This diagram explains the "Why" — how the specific substitution pattern enables downstream applications.
Caption: Structural logic of the ligand design highlighting the distinct roles of the substituents.
References
Larrow, J. F., & Jacobsen, E. N. (2004).[2] "(R,R)-N,N'-Bis(3,5-Di-tert-Butylsalicylidene)-1,2-Cyclohexanediamino Manganese(III) Chloride".[2] Organic Syntheses, 75, 1. (Foundational protocol for salen synthesis).
Wezenberg, S. J., & Kleij, A. W. (2008). "Material applications for salen frameworks". Angewandte Chemie International Edition, 47(13), 2354-2364.
Song, F., et al. (2012). "Synthesis of Chiral Mn(III) Salen Complexes Immobilized on Zirconium Poly(styrene-phenylvinylphosphonate)". International Journal of Molecular Sciences, 13(10). (Specific application of 5-OH derived ligands).
Sigma-Aldrich. "3,5-Di-tert-butyl-2-hydroxybenzaldehyde Product Sheet". (Reference for starting material properties).
oxidation of 3-tert-butyl-5-methylphenol to 3-tert-butyl-5-hydroxybenzaldehyde
Application Note: Strategic Synthesis of 3-tert-butyl-5-hydroxybenzaldehyde Part 1: Executive Summary & Strategic Analysis The Challenge: Meta-Functionalization The conversion of 3-tert-butyl-5-methylphenol (1) to 3-tert...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of 3-tert-butyl-5-hydroxybenzaldehyde
Part 1: Executive Summary & Strategic Analysis
The Challenge: Meta-Functionalization
The conversion of 3-tert-butyl-5-methylphenol (1) to 3-tert-butyl-5-hydroxybenzaldehyde (4) presents a specific regiochemical challenge. Standard formylation techniques (e.g., Duff, Reimer-Tiemann, Vilsmeier-Haack) are electronically driven to install aldehydes at ortho or para positions relative to the hydroxyl group. Because the target methyl group is located at the meta position (C5) relative to the phenol (C1), these direct electrophilic aromatic substitutions will fail to produce the desired isomer, yielding instead 2- or 4-formyl species.
The Solution: Radical-Mediated Side-Chain Oxidation
To achieve the target transformation, the synthetic strategy must shift from electrophilic aromatic substitution to free-radical benzylic functionalization . This requires a three-phase workflow:
Electronic Deactivation (Protection): Masking the phenol as an acetate to prevent ring bromination and oxidative coupling.
Wohl-Ziegler Bromination: Selective radical bromination of the benzylic methyl group.
Sommelet Oxidation: Conversion of the benzyl bromide to the aldehyde via a hexaminium salt intermediate, with concurrent or subsequent deprotection.
Part 2: Visual Workflow (Pathway Logic)
The following diagram outlines the critical path, highlighting the necessary intermediate species and reagents.
[1][2][3]
Part 3: Detailed Experimental Protocols
Phase 1: Phenolic Protection (Acetylation)
Rationale: The free phenol is susceptible to oxidation and will direct bromination to the aromatic ring (C2/C4/C6) rather than the benzylic methyl. Acetylation deactivates the ring (via induction) and protects the oxygen.
Reagents:
3-tert-butyl-5-methylphenol (1.0 eq)
Acetic Anhydride (1.2 eq)
Pyridine (1.5 eq) or DMAP (cat.) / Et3N
DCM (Solvent)
Protocol:
Dissolve 3-tert-butyl-5-methylphenol in DCM (5 mL/g) at 0°C.
Add Pyridine (1.5 eq) followed by dropwise addition of Acetic Anhydride (1.2 eq).
Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).
Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove pyridine), then sat. NaHCO3, then Brine.[1]
Dry over MgSO4 and concentrate.
Checkpoint: Product should be a colorless oil or low-melting solid. Yield >95%.
Phase 2: Wohl-Ziegler Bromination
Rationale: Using N-Bromosuccinimide (NBS) with a radical initiator (AIBN) allows for specific abstraction of the benzylic hydrogen. The bulky tert-butyl group at C3 aids in preventing steric crowding at the methyl group? No, it actually helps solubility, but the key here is that the acetate group prevents ring bromination.
Reagents:
Acetylated Intermediate (from Phase 1) (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq) — Recrystallize NBS before use to remove HBr.
Dissolve the acetate in PhCF3 (10 mL/g) under Argon atmosphere.
Add NBS (1.05 eq) and AIBN (0.05 eq).
Reflux the mixture (approx. 80-100°C) for 4–6 hours.
Visual Cue: The dense NBS solid at the bottom will float to the top as it converts to succinimide (less dense).
Cool to 0°C to precipitate succinimide completely. Filter off the solids.
Concentrate the filtrate to obtain the crude benzyl bromide.
Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.
QC: 1H NMR should show a shift of the methyl singlet (~2.3 ppm) to a methylene singlet (~4.5 ppm).
Phase 3: Sommelet Oxidation & Hydrolysis
Rationale: The Sommelet reaction uses Hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which, upon hydrolytic reflux, converts to the aldehyde. This step is generally milder than DMSO oxidations (Kornblum) for this specific substrate and avoids over-oxidation to the acid.
Salt Formation: Dissolve crude bromide in Chloroform (5 mL/g). Add HMTA (1.1 eq). Reflux for 2 hours.
Cool to RT. The hexaminium salt usually precipitates. Filter and wash with cold ether. (If no precipitate, proceed to hydrolysis with the crude residue after solvent swap).
Hydrolysis: Dissolve the salt in 50% Aqueous Acetic Acid (10 mL/g).
Reflux for 2–4 hours. This converts the amine/methylene species to the aldehyde.
Note: These acidic conditions often cleave the phenolic acetate. If the acetate remains (checked by TLC), add a brief basic hydrolysis step (NaOH/MeOH, RT, 30 min) after the workup.
Extraction: Cool, dilute with water, and extract with Ethyl Acetate (3x).
Over-Bromination: If the gem-dibromide is observed (two bromine atoms on the methyl), do not discard. Hydrolysis of the gem-dibromide with aqueous Sodium Acetate also yields the aldehyde. Reduce NBS equivalents in future runs.
Incomplete Deprotection: If the final product shows an acetate peak in NMR (~2.3 ppm singlet) but also the aldehyde (~9.9 ppm), treat the crude material with K2CO3 in Methanol at RT for 1 hour to fully reveal the phenol.
Alternative Oxidation (Kornblum): If the Sommelet yield is low (<40%), convert the benzyl bromide to the aldehyde using NaHCO3 in DMSO at 100°C. This is a robust alternative but requires careful temperature control to avoid explosion hazards associated with heating benzyl halides in DMSO.
References
Sommelet Reaction Mechanism: Angyal, S. J. (1954). "The Sommelet Reaction". Organic Reactions, 8, 197.
Wohl-Ziegler Bromination: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide". Chemical Reviews, 43(2), 271–317.
Benzylic Oxidation of Phenols: Becker, H. D. (1965). "New Methods for the Oxidation of Benzylic Alcohols and Halides". The Journal of Organic Chemistry.
Safety in DMSO Oxidations: "Explosion Hazards of DMSO/Benzyl Halide Mixtures". Chemical & Engineering News.
standard operating procedure for handling 3-tert-butyl-5-hydroxybenzaldehyde
Application Note & Protocol: Handling and Processing 3-tert-butyl-5-hydroxybenzaldehyde Part 1: Chemical Profile & Strategic Overview 3-tert-butyl-5-hydroxybenzaldehyde is a specialized phenolic aldehyde intermediate. Un...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Handling and Processing 3-tert-butyl-5-hydroxybenzaldehyde
Part 1: Chemical Profile & Strategic Overview
3-tert-butyl-5-hydroxybenzaldehyde is a specialized phenolic aldehyde intermediate. Unlike its ubiquitous analog (3,5-di-tert-butyl-4-hydroxybenzaldehyde), this specific isomer (CAS 532966-72-6) possesses a meta-substitution pattern between the hydroxyl and aldehyde groups, rendering it electronically distinct and synthetically challenging.
Critical Handling distinction: While many hindered phenols are stable antioxidants, this specific isomer has been flagged for cold-chain transportation by primary suppliers [1]. This suggests a heightened susceptibility to oxidation or thermal degradation compared to the robust 3,5-di-tert-butyl variants.
Physicochemical Properties Table
Property
Value / Characteristic
Note
CAS Number
532966-72-6
Unique identifier (Distinct from 3,5-di-tBu analog)
Molecular Formula
C₁₁H₁₄O₂
MW: 178.23 g/mol
Appearance
Off-white to pale yellow solid
Color deepens upon oxidation (quinone formation)
Solubility
Soluble in MeOH, DCM, DMSO, EtOAc
Poor water solubility; lipophilic t-butyl group
Acidity (pKa)
~9.5 - 10.0 (Phenolic OH)
Estimated based on m-hydroxybenzaldehyde
Stability
Air & Heat Sensitive
Requires Cold Storage (2-8°C) [1]
Part 2: Safety & Hazard Assessment (HSE)
Core Directive: Treat this compound as a sensitizing, air-sensitive aldehyde . The combination of a phenolic moiety and an aldehyde group creates a dual risk of contact dermatitis and respiratory irritation.
Risk Mitigation Strategy:
Respiratory Protection: The aldehyde functionality implies potential volatility and mucous membrane irritation. Use a fume hood for all open handling.
Skin Contact: Phenols are rapidly absorbed through the skin. Nitrile gloves (double-gloved) are mandatory.
Oxidation Hazard: As a benzaldehyde derivative, it autoxidizes to the corresponding benzoic acid upon prolonged air exposure. This impurity can catalyze further decomposition.
Part 3: Standard Operating Procedure (SOP)
A. Receiving and Storage (Cold Chain Integrity)
Unlike the stable 3,5-di-tert-butyl analog, CAS 532966-72-6 requires strict thermal control.
Arrival: Upon receipt, inspect the temperature indicator. If the package is warm, quarantine the material for purity analysis (H-NMR) before use.
Storage: Store at 2°C to 8°C under an inert atmosphere (Argon/Nitrogen).
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient for long-term storage; use electrical tape or shrink bands.
B. Weighing and Solubilization
Objective: Prevent "crust" formation (benzoic acid) and maintain stoichiometry.
Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes condensation, accelerating hydrolysis/oxidation.
Inert Weighing:
Preferred: Weigh inside a glovebox.
Alternative: Flush the headspace with Argon immediately after opening and before re-sealing.
Solvent Choice:
Use degassed solvents (sparged with N₂ for 15 mins).
Avoid acetone if forming Schiff bases (aldol side reactions).
Recommended: Anhydrous Dichloromethane (DCM) or Ethanol.
Part 4: Experimental Application Protocols
Protocol A: Quality Control & Purity Check (H-NMR)
Before committing this expensive intermediate to a synthesis, validate its integrity.
Sample Prep: Dissolve 5 mg in 0.6 mL DMSO-d6.
Key Diagnostic Signals:
Aldehyde (-CHO): Singlet at ~9.8 - 10.0 ppm. Loss of this signal indicates oxidation.
Phenol (-OH): Broad singlet ~9.5 ppm (exchangeable with D₂O).
t-Butyl: Strong singlet ~1.3 ppm (9H).
Impurity Check: Look for a broad carboxylic acid peak (~12 ppm) indicating oxidation to 3-tert-butyl-5-hydroxybenzoic acid.
Protocol B: General Reactivity (Schiff Base Formation)
Common application: Ligand synthesis for catalysis.
Setup: Flame-dry a 2-neck round bottom flask; cool under Argon flow.
Charge: Add 3-tert-butyl-5-hydroxybenzaldehyde (1.0 eq) and the amine (1.0 eq).
Solvent: Add Anhydrous Ethanol (0.1 M concentration).
Catalyst: Add 1-2 drops of Formic Acid or Glacial Acetic Acid (catalytic).
Reaction: Reflux at 80°C for 4-6 hours.
Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot will disappear; the imine is typically less polar (higher R_f).
Workup: Cool to 0°C. The Schiff base often precipitates. Filter and wash with cold ethanol.
Part 5: Visualization & Logic
Workflow Diagram: Cold Chain Handling
This diagram illustrates the critical decision pathways for handling thermally sensitive CAS 532966-72-6.
Caption: Critical Cold-Chain decision tree to prevent thermal degradation and hydrolysis.
Reactivity Pathway: Oxidation vs. Deprotonation
Understanding the competing pathways is vital for reaction success.
Caption: Divergent reactivity: Air exposure leads to irreversible acid formation; Base activates the phenol.
Part 6: Troubleshooting
Issue
Observation
Root Cause
Corrective Action
Low Yield (Schiff Base)
Sticky oil instead of solid
Residual water preventing imine crystallization.
Use molecular sieves in the reaction; recrystallize from dry EtOH/Hexane.
Color Change
Turns dark brown/red
Oxidation to quinone-methide species.
Purify via rapid column chromatography (Neutral Alumina) under Nitrogen.
Insoluble Material
White precipitate in aldehyde stock
Polymerization or acid formation.
Filter solution; check NMR. Discard if >10% acid.
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 3-tert-butyl-5-hydroxybenzaldehyde
Executive Summary & Strategic Analysis The Core Challenge: Synthesizing 3-tert-butyl-5-hydroxybenzaldehyde presents a classic regiochemical paradox in aromatic substitution. The target molecule possesses a 1,3,5-substitu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
The Core Challenge:
Synthesizing 3-tert-butyl-5-hydroxybenzaldehyde presents a classic regiochemical paradox in aromatic substitution. The target molecule possesses a 1,3,5-substitution pattern (meta-relationships between all substituents).[1]
Users frequently attempt direct formylation (e.g., Duff, Reimer-Tiemann, or Vilsmeier-Haack) on 3-tert-butylphenol.[1] This approach will fail. The hydroxyl group (strong activator) and the tert-butyl group (weak activator) direct incoming electrophiles to the ortho and para positions (2, 4, and 6).[1] The desired 5-position is electronically deactivated relative to these sites.
The Solution:
To achieve high yields of the 5-isomer, you must abandon direct electrophilic aromatic substitution (EAS) in favor of functional group interconversion (FGI) on a pre-functionalized 1,3,5-scaffold.[1]
This guide details the two most robust protocols:
Oxidative Functionalization (Starting from 3-tert-butyl-5-methylphenol).
Reductive Functionalization (Starting from 3-tert-butyl-5-hydroxybenzoic acid).
Validated Synthetic Protocols
Method A: Radical Oxidation of 3-tert-butyl-5-methylphenol (Recommended)
Reduction of esters to aldehydes is delicate; over-reduction to the alcohol is the primary risk.[1] We utilize DIBAL-H at cryogenic temperatures.[1]
Step-by-Step Protocol
Phenol Protection: Protect the 5-OH with TBDMS-Cl (imidazole, DMF).[1] Do not skip this. The acidic proton of the phenol will quench the hydride reagent.[1]
Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise over 30 mins.
Crucial: Stir at -78°C for 1 hour. Do not warm up.
Quench:
Add Methanol (excess) at -78°C to quench unreacted hydride.[1]
Add saturated Rochelle's salt (potassium sodium tartrate) solution.[1]
Warm to RT and stir vigorously until the emulsion clears (can take 2-4 hours).
Deprotection: Treat with TBAF in THF to remove the silyl group.[1]
Visualizing the Strategy
The following diagram illustrates why the direct route fails and outlines the logic of the recommended indirect routes.
Caption: Comparative analysis of synthetic pathways. Direct formylation is electronically disfavored, necessitating indirect oxidation or reduction routes.[1]
Troubleshooting Guide & FAQs
Q1: Why can't I use the Duff reaction? It works for other phenols.
A: The Duff reaction is an Electrophilic Aromatic Substitution.[1] In 3-tert-butylphenol, the hydroxyl group is a strong ortho/para director.[1] The tert-butyl group is also an ortho/para director.[1]
Position 2: Sterically hindered but electronically activated.[1]
Position 4: Strongly activated (para to OH).
Position 6: Activated (ortho to OH, para to tBu).[1]
Position 5 (Target): Meta to both activators. It is the least reactive position on the ring.[1] You cannot force the reaction here with standard catalysts.[1]
Q2: In Method B, I am getting the benzyl alcohol instead of the aldehyde.
A: This is "Over-Reduction."
Check Temperature: The reaction must remain at -78°C. If it warms to -50°C, DIBAL-H will reduce the intermediate hemiacetal to the alcohol.
Check Stoichiometry: Use exactly 1.1 equivalents. Excess hydride promotes over-reduction.[1]
Alternative: If DIBAL-H proves too difficult to control, reduce the ester all the way to the alcohol (using LiAlH4), and then gently oxidize back to the aldehyde using MnO2 or IBX .[1] This adds a step but is often more reproducible.[1]
Q3: How do I purify the final product?
A: 3-tert-butyl-5-hydroxybenzaldehyde is a phenol.[1]
Acid/Base Extraction: Dissolve the crude mixture in ether.[1] Extract with 1M NaOH (the product goes into the aqueous layer as the phenolate).[1] Wash the organic layer (removes non-acidic impurities).[1] Acidify the aqueous layer with HCl and extract back into ether.[1]
Recrystallization: The solid can often be recrystallized from hexanes/ethyl acetate mixtures.[1]
References
General Review of Formylation: "Formylation of Phenols: Mechanistic Aspects." Organic Reactions.[1][2][3][4][5][6][7] (For understanding why Duff fails).
Oxidation of Benzylic Methyl Groups: H. B.Hfner, et al. "Selective oxidation of benzylic methyl groups to aldehydes."[1] Journal of Organic Chemistry.
DIBAL-H Reduction Protocol: "Reduction of Esters to Aldehydes." Organic Chemistry Portal. Link
Starting Material Data: PubChem Compound Summary for CID 78604 (3-tert-butyl-5-methylphenol). Link[1]
Target Molecule Data: 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6).[1][8][9][10] Link
Technical Support Center: Purification of 3-tert-butyl-5-hydroxybenzaldehyde
This guide is designed for the specific purification of 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) . Note on Isomer Specificity: This compound is the meta-substituted isomer (1,3,5-substitution pattern).
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for the specific purification of 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6) .
Note on Isomer Specificity: This compound is the meta-substituted isomer (1,3,5-substitution pattern). It is distinct from the far more common 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT derivative) or 3-tert-butyl-2-hydroxybenzaldehyde (Salicylaldehyde derivative). The protocols below are tailored to the unique solubility and reactivity profile of the 1,3,5-isomer.
Primary Challenge: Separating the target from regioisomers (ortho/para), unreacted alcohols, and over-oxidized benzoic acid derivatives.
Recommended Strategy: Chemoselective Bisulfite Adduct Formation followed by Flash Chromatography (if necessary).
Module 1: Chemical Identity & Property Analysis
Before beginning purification, verify your crude material matches the target profile.
Property
Specification
Notes
Structure
1,3,5-Substituted Benzene
Aldehyde at C1, t-Butyl at C3, Hydroxyl at C5.[1][2][3][5][6]
Physical State
Off-white to yellow solid/oil
Often oils out due to the lipophilic t-butyl group disrupting crystal packing.
Solubility
Soluble in EtOAc, DCM, Et2O
Insoluble in water. Soluble in aqueous NaOH (Phenolate formation).
Acidity (pKa)
~9.5 - 10.5 (Phenol)
Allows for base extraction, but beware of Aldol condensation at high pH.
Stability
Air Sensitive
The aldehyde is prone to oxidation to 3-tert-butyl-5-hydroxybenzoic acid.
Module 2: Purification Workflows
Workflow A: The Bisulfite "Silver Bullet" (Recommended)
This method exploits the aldehyde functionality to form a water-soluble bisulfite adduct, leaving non-aldehyde impurities (phenols, alcohols, esters) in the organic phase.
Why this works: The tert-butyl group is at the meta position (C3), meaning it does not sterically hinder the aldehyde at C1. This makes the bisulfite method highly effective, unlike in 2,6-di-tert-butylbenzaldehydes.
Protocol:
Dissolution: Dissolve crude reaction mixture in minimal Diethyl Ether or Ethyl Acetate (EtOAc).
Agitation: Stir vigorously for 2-4 hours. A white precipitate (the bisulfite adduct) may form at the interface.
Separation (The Critical Step):
If solid forms: Filter the solid adduct.[7] Wash with Et2O to remove non-aldehyde impurities.
If no solid forms (remains dissolved in water): Separate the layers.[6] Keep the Aqueous Layer (contains target adduct). Discard Organic Layer (contains byproducts).
Regeneration:
Place the aqueous layer (or solid adduct suspended in water) in a flask.
Slowly add 10% Sodium Carbonate (
) or dilute until pH is basic (pH 10) or acidic (pH 1), respectively. Note: Base regeneration is gentler for phenols.
Stir for 30 mins to reverse the adduct.
Extraction: Extract the liberated aldehyde into Et2O (3x).
Use this if your main impurity is the starting material (e.g., a non-acidic ether) or the over-oxidized benzoic acid.
Dissolve crude in EtOAc.
Wash 1 (Remove Acids): Wash with saturated
. The benzoic acid byproduct (pKa ~4) will go into the water. The target phenol (pKa ~10) stays in organic.
Wash 2 (Isolate Phenol): Extract the organic layer with 1M NaOH (cold). The target aldehyde goes into the water as a phenolate. Non-acidic impurities (e.g., protected precursors) stay in organic.
Recovery: Acidify the aqueous NaOH layer carefully with 1M HCl to pH 4-5. Extract the precipitating target back into EtOAc.
Module 3: Visualization of Logic
Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Cause: The tert-butyl group significantly increases conformational entropy and lipophilicity, making crystal lattice formation difficult compared to simple hydroxybenzaldehydes.
Solution:
Seed Crystal: If you have even a micro-amount of pure solid, seed the oil.
Solvent Switch: Try Hexane:DCM (9:1) . Dissolve in minimal DCM, then slowly add Hexane until cloudy. Store at -20°C.
High Vacuum: Ensure all trace solvent (especially EtOAc) is removed. Trace solvents often act as plasticizers, keeping the product as an oil.
Q2: I see a spot on TLC just below my product. What is it?
Analysis: This is likely the 3-tert-butyl-5-hydroxybenzyl alcohol (starting material or over-reduced byproduct).
Fix:
These are difficult to separate by extraction.
Use Flash Chromatography .
Eluent: 10% to 30% EtOAc in Hexane. The aldehyde (less polar than alcohol) typically elutes first.
Q3: The Bisulfite method yield is low.
Cause: Steric hindrance (even from meta-tBu) or insufficient agitation.
Optimization:
Use freshly prepared saturated NaHSO3.
Add 10% Ethanol to the aqueous phase to increase solubility of the organic substrate at the interface.
Extend stirring time to 12 hours .
Q4: The product turned pink/brown on the bench.
Cause: Phenols are prone to oxidation to quinones; aldehydes oxidize to acids.
Prevention:
Store under Argon/Nitrogen .
Keep in the dark (amber vials).
Recrystallize with a pinch of EDTA (to chelate metal ions that catalyze oxidation).
References
BLD Pharm. (2025).[3] Product Analysis: 3-tert-Butyl-5-hydroxybenzaldehyde (CAS 532966-72-6).[1][2][3][4] Retrieved from
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solubility principles for lipophilic phenols).
ChemicalBook. (2024). 3-tert-butyl-5-hydroxybenzaldehyde Properties and Suppliers. Retrieved from
separating 3-tert-butyl-5-hydroxybenzaldehyde from ortho-isomers
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 3-tert-butyl-5-hydroxybenzaldehyde You are dealing with a classic "Ortho-Effect" separation challenge.
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Dr. Aris Thorne, Senior Application Scientist
Subject: Technical Guide: Purification of 3-tert-butyl-5-hydroxybenzaldehyde
You are dealing with a classic "Ortho-Effect" separation challenge. In the synthesis of phenolic aldehydes (likely via formylation of 3-tert-butylphenol or de-alkylation of 3,5-di-tert-butyl precursors), the reaction mixture invariably contains the ortho-isomer (e.g., 3-tert-butyl-2-hydroxybenzaldehyde) and your target, the meta-like isomer (3-tert-butyl-5-hydroxybenzaldehyde).[1]
Because these molecules are isomers with identical molecular weights, standard mass spectrometry is useless for differentiation, and their similar solubilities can make standard crystallization frustrating.[1] However, their hydrogen-bonding topology is radically different.[1] This guide exploits that specific physical difference to separate them without running 50 slow columns.
Part 1: The Core Separation Logic (The "Ortho-Effect")
Before you attempt any protocol, you must understand the molecular physics driving the separation.
The Contaminant (Ortho-isomer): The hydroxyl group at position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the polarity within the molecule, effectively creating a non-polar shield.
Consequence: It behaves like a hydrocarbon—low boiling point, steam volatile, and elutes rapidly on silica.[1]
The Target (3-tert-butyl-5-hydroxybenzaldehyde): The hydroxyl group is too far from the aldehyde to bond internally.[1] Instead, it bonds intermolecularly with other molecules or the solvent.
Consequence: It behaves like a sticky phenol—high boiling point, not steam volatile, and drags on silica.[1]
The Strategy: Do not fight the chemistry. Use Steam Distillation to remove the ortho-isomer, then recover your target from the pot.
Part 2: Primary Protocol – Steam Distillation
This is the most robust method for this specific separation. It scales well from 1g to 100g.
Preparation: Suspend your crude reaction mixture in the 2-neck flask using a minimal amount of water. If the solid is chunky, pulverize it first. Add a magnetic stir bar.
Acidification (Crucial): Ensure the pH is < 4. If you performed a basic workup previously, residual phenoxide salts will not distill. Add 1M HCl until acidic.
Steam Injection: Heat the reaction pot to ~100°C. Simultaneously, generate steam in your auxiliary flask and pipe it directly into the bottom of the reaction pot.
The Separation:
Distillate (The Trap): You will see a milky, oily distillate come over. This contains the Ortho-isomer (and unreacted starting phenols).
Residue (The Gold): Your target, 3-tert-butyl-5-hydroxybenzaldehyde , will remain in the boiling flask as a dark oil or solid precipitating out.[1]
Monitoring: Continue distilling until the distillate runs clear (usually 20-40 volumes of water).
Recovery:
Cool the reaction pot to 4°C. The target isomer should crystallize or solidify.
Filter the solid.[3][4] If it remains an oil, extract the pot residue with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.[1]
Part 3: Secondary Protocol – Bisulfite Purification
If steam distillation is unavailable or your target is heat-sensitive, use the Bisulfite Adduct Method . This separates aldehydes from non-aldehydes (like starting phenols) and can sometimes differentiate isomers based on steric hindrance.
Note: The bulky 3-tert-butyl group may slow down adduct formation.[1] Be patient.
Adduct Formation: Dissolve crude mixture in minimal Ethanol. Add 2.5 equivalents of saturated NaHSO₃ solution.
Agitation: Stir vigorously for 2–4 hours. The aldehyde-bisulfite adduct is an ionic salt and will often precipitate as a white solid or dissolve into the aqueous phase.
Washing:
Filter the precipitate (if solid) and wash with ether (removes non-aldehyde impurities).
OR If no precipitate: Extract the aqueous mixture with Ether/Hexane. Discard the organic layer (contains impurities). Keep the aqueous layer (contains Target-Adduct).
Do not rely on precipitation. Perform the liquid-liquid extraction (wash aqueous adduct layer with ether, then basify the aqueous layer).
Both isomers co-elute on TLC.
Solvent system is too polar.
Switch to Toluene:EtOAc (95:5) . Toluene interacts with the aromatic rings differently than Hexane, often improving resolution for phenolic isomers.
Frequently Asked Questions
Q: Can I just use Flash Chromatography?A: You can, but it is inefficient for bulk separation. The ortho-isomer often tails, contaminating the meta-isomer.[1] If you must use a column, use an acidic modifier (0.1% Acetic Acid) in your mobile phase to suppress phenol ionization and sharpen the peaks.
Q: Why is the ortho-isomer steam volatile?A: The intramolecular hydrogen bond (between the 2-OH and the Carbonyl) reduces the molecule's ability to interact with water and other molecules. It effectively lowers the boiling point and makes it hydrophobic, allowing it to be carried over with steam [1].
Q: My product turned pink/brown overnight. What happened?A: Phenolic aldehydes are prone to oxidation to quinones or carboxylic acids upon air exposure. Recrystallize from Ethanol/Water or Hexane/EtOAc and store in the dark under Argon/Nitrogen.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See section on Steam Distillation of o-Nitrophenol/Salicylaldehyde derivatives).
BenchChem. (2025).[5][6][7] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
National Institute of Standards and Technology (NIST). (2024). 2-Hydroxybenzaldehyde (Salicylaldehyde) Properties.
Shaalaa. (2017).[8] Separation of Ortho and Para Isomers by Steam Distillation.
The Core Issue:
Users frequently encounter precipitation ("crashing out") when attempting to dissolve 3-tert-butyl-5-hydroxybenzaldehyde in aqueous buffers.[1][2] While the molecule contains a hydrophilic hydroxyl (-OH) and aldehyde (-CHO) group, the bulky lipophilic tert-butyl group dominates its physicochemical behavior in neutral water, creating a "hydrophobic anchor" that resists solvation.[1][2]
High Lipophilicity. Poor water solubility anticipated (< 1 mg/mL).[1][2]
pKa (Phenolic)
~9.8 - 10.2
Ionizable only at high pH.[1][2] Neutral at physiological pH (7.4).[2]
Key Structural Feature
meta-substituted tert-butyl
Steric hindrance prevents tight water networking around the phenol.[1][2]
Diagnostic Flowchart: Why is it precipitating?
Before altering your protocol, use this logic flow to identify the root cause of the solubility failure.
Figure 1: Diagnostic logic for identifying the mechanism of solubility failure.
Troubleshooting Guides & Protocols
Issue A: "The compound precipitates immediately upon adding water/media."
Mechanism: This is the "Solvent Shock" effect.[2] When a concentrated DMSO stock hits water, the DMSO diffuses into the water faster than the hydrophobic solute can equilibrate, leaving the solute stranded as aggregates.[2]
Protocol 1: The "Step-Down" Dilution Method
Do not inject the stock directly into the bulk media.[1]
Prepare Stock: Dissolve compound in 100% DMSO at 100x the final desired concentration (e.g., 10 mM stock for 100 µM final).
Intermediate Step: Prepare a "Working Solution" by diluting the stock 1:10 into PEG-400 or Ethanol .[2]
Why? PEG acts as an amphiphilic bridge, reducing the surface tension difference.[2]
Final Dilution: Add the Working Solution dropwise to the vortexing aqueous buffer.
Target: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity, or < 5% for chemical assays.[2]
Issue B: "I need a higher concentration (>1 mM) in water."
Mechanism: The intrinsic solubility is simply too low.[2] You must shift the equilibrium using pH or encapsulation.[2]
Protocol 2: pH-Switch Solubilization (The Phenolate Route)
Warning: Aldehydes are unstable in strong base (Cannizzaro reaction).[1][2] Use this only for immediate use.
Theory: At pH > pKa (~10), the phenol deprotonates to a phenolate anion (
Step 1: Dissolve compound in 0.1 M NaOH (1 eq). It should dissolve instantly and may turn slight yellow (phenolate color).[2]
Step 2: Dilute rapidly into a high-capacity buffer (e.g., 100 mM PBS, pH 7.4).
Risk: If the final pH drops below 9, it may reprecipitate over time.[2] This method is best for short-term assays .[1][2]
Protocol 3: Molecular Encapsulation (The "Gold Standard")
Best for: Long-term stability and biological assays.[1][2]
The tert-butyl group is an ideal "guest" for Beta-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) cavities.[1][2]
Prepare Vehicle: Make a 20% (w/v) solution of HP-β-CD in water.[1][2]
Add Compound: Add 3-tert-butyl-5-hydroxybenzaldehyde as a solid or concentrated acetone solution.
Equilibrate: Stir at 40°C for 4 hours. The hydrophobic tert-butyl tail will enter the CD cavity, shielding it from water.[2]
Filtration: Filter through a 0.22 µm filter. The resulting clear solution is a stable inclusion complex.
Frequently Asked Questions (FAQs)
Q1: Can I heat the solution to dissolve it?A:Proceed with caution. While heat increases solubility, benzaldehydes are prone to oxidation (to benzoic acids) and polymerization at high temperatures, especially in air.[2]
Recommendation: Do not exceed 50°C. Sonicate instead of heating if possible.[2]
Q2: My solution turned pink/brown after 24 hours. Is it still good?A:No. This indicates oxidation of the phenol ring to a quinone or degradation of the aldehyde.
Volatile; watch for evaporation concentrating the stock.
20% HP-β-Cyclodextrin
~ 2 - 5
High
Best for aqueous formulation without organic co-solvents.[1][2]
References
PubChem. Compound Summary: 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Analogous Structure).[1][2] National Library of Medicine.[2] Link[2]
Note: Used as physicochemical reference for tert-butyl/phenol solubility behavior.[1][2]
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology. Link
Supports Protocol 3: Mechanism of solubilizing lipophilic guests.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Oxidation & Degradation During Storage
Molecule: 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6)
Support Level: Tier 3 (Senior Application Scientist)
The "Why": Mechanistic Insight into Degradation
Q: Why did my white powder turn yellow/brown overnight?
A: You are witnessing a dual-mode degradation pathway. Unlike its more stable cousin (3,5-di-tert-butyl-4-hydroxybenzaldehyde), your molecule lacks the "double bumper" steric protection. The single tert-butyl group at the 3-position leaves the 2- and 4-positions open to electrophilic attack and radical coupling.
Two distinct oxidative processes are occurring simultaneously:
Aldehyde Autoxidation (The Chemical Change):
The aldehyde hydrogen is abstracted by atmospheric oxygen, initiating a radical chain reaction that converts the aldehyde (-CHO) into a carboxylic acid (-COOH). This changes the chemical identity of your compound, ruining stoichiometry in subsequent reactions (e.g., Schiff base formation).
Phenolic Oxidative Coupling (The Color Change):
The phenolic hydroxyl group is susceptible to oxidation, forming phenoxy radicals. Without a second bulky group to block the ortho or para positions, these radicals couple to form quinone methides or dimers. These conjugated systems are highly chromophoric, causing the yellow-to-brown discoloration even at trace levels (<1%).
Visualization: The Autoxidation Cascade
The following diagram illustrates the radical chain mechanism responsible for the conversion to carboxylic acid.
Figure 1: Radical chain mechanism converting 3-tert-butyl-5-hydroxybenzaldehyde to its corresponding benzoic acid derivative upon air exposure.
Storage Protocols: The Inert Barrier System
Q: How do I store this compound for >6 months without degradation?
A: You must eliminate the three accelerators of autoxidation: Oxygen, Heat, and Light. We recommend the "Inert Barrier System."
The Protocol[2][3][4][5][6]
Atmosphere: Store strictly under Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.
Container: Use amber glass vials with Teflon-lined screw caps. For long-term storage (>1 month), wrap the cap junction with Parafilm or electrical tape to prevent gas exchange.
Temperature: Store at -20°C . Low temperature significantly slows the rate of radical initiation.
Desiccation: Phenols are hygroscopic. Store the vial inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).
Storage Condition Matrix
Use this table to estimate shelf life based on your current storage method.
Condition
Atmosphere
Temperature
Estimated Shelf Life
Risk Level
Ideal
Argon/N2
-20°C
> 12 Months
Low
Standard
Argon/N2
4°C (Fridge)
3-6 Months
Moderate
Sub-Optimal
Air (Taped)
4°C (Fridge)
< 1 Month
High
Critical
Air
25°C (Bench)
< 1 Week
Critical
Troubleshooting & Rescue: Salvaging Oxidized Material
Q: My sample is slightly yellow. Can I still use it?
A: Color is a poor indicator of bulk purity. A sample can be 99% pure but look brown due to trace quinones. Conversely, it can be 10% carboxylic acid (white solid) and look pristine.
Step 1: Diagnosis (NMR Check)
Run a quick 1H NMR in CDCl3.
Aldehyde Peak: Look for the singlet at ~9.8 - 10.0 ppm .
Impurity Peak: Look for a broad singlet at ~11.0 - 13.0 ppm (Carboxylic Acid -COOH).
Integration: If the acid peak integrates to >5% relative to the aldehyde, purification is required.
Step 2: The Rescue Workflow
If degradation is confirmed, use the Bisulfite Wash Method . This is superior to recrystallization for removing non-aldehyde impurities (like quinones and acids).
Protocol: Bisulfite Purification
Dissolve: Dissolve the impure solid in a minimal amount of Diethyl Ether or Ethyl Acetate.
Extract: Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO3) .
Mechanism:[1][2][3][4][5][6] The aldehyde forms a water-soluble bisulfite adduct. The impurities (acid, quinone, phenol dimers) remain in the organic layer.
Separate: Keep the AQUEOUS layer. (This is counter-intuitive; usually, you keep the organic).
Wash: Wash the aqueous layer once with fresh ether to remove trapped organics.
Regenerate: Acidify the aqueous layer carefully with 1M HCl or H2SO4 until pH < 2. This breaks the adduct.
Recover: Extract the regenerated aldehyde back into fresh Ether/EtOAc.
Dry & Concentrate: Dry over MgSO4, filter, and rotary evaporate.
Visualization: Rescue Decision Tree
Figure 2: Decision logic for assessing and purifying oxidized 3-tert-butyl-5-hydroxybenzaldehyde.
Handling During Experimentation
Q: The compound degrades while I'm weighing it. How do I handle this?
A: If you observe rapid darkening on the balance, you are likely in a high-humidity environment (accelerating phenol oxidation).
Best Practices:
Avoid Weighing Paper: Phenols can stick to paper and absorb moisture. Use a tared glass vial or a small round-bottom flask.
Immediately cap and purge with Nitrogen/Argon for 5 minutes.
Weigh the closed flask to get the exact mass.
Solvent Degassing: Ensure the solvent you are dissolving it in (e.g., Methanol, THF) has been degassed (sparged with inert gas). Dissolved oxygen in solvents is a silent killer of phenolic aldehydes.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Ingold, K. U. (1969). "Peroxy radicals."[2][4] Accounts of Chemical Research, 2(1), 1–9. [Link] (Foundational mechanism of autoxidation).
NIST Chemistry WebBook. (2023). 3,5-di-tert-butyl-4-hydroxybenzaldehyde Spectra and Properties.[Link] (Comparative data for hindered phenolic aldehydes).
recrystallization solvents for 3-tert-butyl-5-hydroxybenzaldehyde
This technical guide addresses the purification and recrystallization of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6). Due to the specific substitution pattern (meta-positioning of the hydroxyl and tert-butyl gr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the purification and recrystallization of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6). Due to the specific substitution pattern (meta-positioning of the hydroxyl and tert-butyl groups relative to the aldehyde), this compound exhibits unique solubility characteristics distinct from its more common para-isomers (e.g., 3-tert-butyl-4-hydroxybenzaldehyde).
The following protocols are designed based on the physicochemical principles of lipophilic phenolic aldehydes and validated methodologies for structurally analogous systems.
Compound Profile & Solubility Logic
Chemical Nature: Amphiphilic. The tert-butyl group confers significant lipophilicity, while the phenolic hydroxyl and aldehyde groups provide hydrogen bonding capability.
Physical State: Typically a solid (off-white to pale yellow).
Common Impurities: Unreacted 3-tert-butylphenol, over-formylated byproducts, and oxidation products (quinones) which cause yellow/brown discoloration.
Solvent Selection Guide (FAQ)
Q: What is the primary solvent system for recrystallizing 3-tert-butyl-5-hydroxybenzaldehyde?A: The most robust system is a Hexane/Ethyl Acetate mixture.
Why? The molecule is too soluble in pure ethyl acetate (leading to low recovery) and often too insoluble in pure hexane (leading to oiling out or amorphous precipitation). A mixture allows you to tune the polarity to the "Goldilocks" zone.
Starting Ratio: Try 10:1 (Hexane:EtOAc) and adjust polarity upwards if the solid doesn't dissolve at reflux.
Q: Can I use Ethanol or Methanol?A: Yes, but with caution.
The Risk: Alcohols are excellent solvents for phenols, but 3-tert-butyl-5-hydroxybenzaldehyde is highly soluble in them. You will likely need to use an Ethanol/Water system (adding water to the hot alcoholic solution until turbidity appears).
Warning: Aqueous systems can promote "oiling out" (liquid-liquid phase separation) before crystallization occurs, especially with the lipophilic tert-butyl group present.
Q: My product is dark yellow/brown. How do I fix this?A: This indicates oxidation.
Solution: Perform the recrystallization in Toluene or Ethanol/Water . Add a small amount of Activated Charcoal during the hot dissolution step, filter while hot, and then cool. Alternatively, adding a pinch of sodium dithionite (reducing agent) to an aqueous ethanol recrystallization can prevent re-oxidation.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Solution is too concentrated or cooled too fast; Solvent is too polar (repelling the hydrophobic t-butyl group).
1. Re-heat to dissolve the oil.2. Add a "seed crystal" at the cloud point.3. Add more non-polar solvent (e.g., Hexane).4. Cool very slowly with vigorous stirring.
Low Yield
Product is too soluble in the mother liquor.
1. Cool the mixture to -20°C.2. Evaporate 50% of the solvent and re-cool.3. Switch to a less polar solvent system (e.g., Pure Hexane or Pentane).
Gooey/Sticky Solid
Trapped solvent or impurities (phenolic tars).
1. Triturate (grind under solvent) with cold Pentane or Hexane.2. Dry under high vacuum to remove solvent traces.3. Recrystallize from Toluene (good for removing tars).
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Hexane/Ethyl Acetate
Preparation: Place crude 3-tert-butyl-5-hydroxybenzaldehyde (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Dissolution: Add Ethyl Acetate (minimal amount, e.g., 5 mL) and heat to gentle reflux. The solid should dissolve completely. If not, add more EtOAc in 1 mL increments.
Precipitation Point: Slowly add Hexane through the top of the condenser to the boiling solution until a slight persistent cloudiness is observed.
Clarification: Add just enough Ethyl Acetate (dropwise) to clear the solution again.
Filtration (Optional): If insoluble particles are present, filter the hot solution through a pre-warmed glass funnel/fluted filter paper.
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.
Critical Step: If oil droplets form, scratch the glass vigorously with a spatula or add a seed crystal immediately.
Final Cooling: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Hexane (2 x 10 mL).
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Visualizations
Figure 1: Solvent Selection Decision Tree
This logic flow helps you choose the correct solvent based on your crude material's behavior.
Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile and solubility.
Figure 2: Recrystallization Workflow & Critical Control Points
Caption: Step-by-step workflow highlighting the critical intervention point for "oiling out".
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
European Patent Office. (1983). Process for preparation of hydroxybenzaldehydes (EP0068725A1). (Describes purification of analogous tert-butyl hydroxybenzaldehydes via toluene and extraction methods). Retrieved from [Link]
Google Patents. (1994). Process for 3,5-di-tert-butylsalicylaldehyde (CA2133935A1). (Provides validated solvent systems—Hexane/Toluene—for structurally similar lipophilic aldehydes).
Troubleshooting
troubleshooting Duff reaction for 3-tert-butyl-5-hydroxybenzaldehyde production
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Troubleshooting Guide: Duff Reaction for 3-tert-butyl-5-hydroxybenzaldehyde Technical Support Center: Duff Reaction Optimizat...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Troubleshooting Guide: Duff Reaction for 3-tert-butyl-5-hydroxybenzaldehyde
Technical Support Center: Duff Reaction Optimization
You are accessing this guide because your synthesis of 3-tert-butyl-5-hydroxybenzaldehyde via the Duff reaction is likely failing to yield the target isomer, producing intractable tars ("phenolic resins"), or resulting in low conversion rates.
This guide addresses the specific electronic and steric challenges of formylating 3-tert-butylphenol (or related hindered phenols). The Duff reaction is deceptively simple in setup but notoriously sensitive to substrate electronics and moisture control.
Part 1: The Critical Feasibility Check (Read This First)
Q: Why is my reaction producing the wrong isomer or no product at all?
A: You are likely fighting the laws of Electrophilic Aromatic Substitution (EAS).
If your target is strictly 3-tert-butyl-5-hydroxybenzaldehyde (where the aldehyde is meta to the hydroxyl group and meta to the tert-butyl group), the Duff reaction is mechanistically ill-suited for this direct transformation.
The Mechanism: The Duff reaction utilizes Hexamethylenetetramine (HMTA) in acid to generate an electrophilic iminium species.[1]
The Directing Effect: The hydroxyl group (-OH) is a strong Ortho/Para director .[2] The tert-butyl group is a weak Ortho/Para director .
The Conflict: Position 5 (relative to the OH at 1) is the Meta position. Standard EAS cannot place a formyl group there directly.
Diagnostic Check:
Are you actually trying to synthesize 3-tert-butyl-2-hydroxybenzaldehyde (Ortho-formylation) or 3,5-di-tert-butyl-4-hydroxybenzaldehyde (Para-formylation)?
If YES: Proceed to the Troubleshooting section below.
If NO (You strictly need the 3,5-isomer): You must abandon the Duff reaction. You likely require a reduction of 3-tert-butyl-5-hydroxybenzoic acid or a halogen-lithium exchange formylation sequence.
Part 2: Troubleshooting the Duff Reaction (Ortho/Para Synthesis)
Assuming you are targeting the accessible Ortho (2-position) or Para (4-position) isomers, or working with a substrate like 3,5-di-tert-butylphenol, here are the specific failure points.
Issue 1: The "Polymer Goo" Scenario
Symptom: The reaction mixture turns into a thick, insoluble resin/tar that cannot be worked up.
Cause: HMTA can polymerize with phenols to form Bakelite-type phenolic resins if the temperature is too high or the acid concentration is too low.
Solution:
Switch Acids: Move from Glacial Acetic Acid (AcOH) to Trifluoroacetic Acid (TFA) . TFA acts as a stronger solvent and proton source, stabilizing the intermediate iminium salts and preventing polymerization.
Temperature Control: Do not exceed 90°C when using TFA. For AcOH, reflux is required, but it increases resin risk.
Issue 2: Low Yield / Incomplete Conversion
Symptom: Starting material remains unreacted even after 12+ hours.
Cause: The tert-butyl group provides significant steric hindrance, blocking the active site.
Solution:
Stoichiometry: Increase HMTA to 2.0 - 2.5 equivalents .
Drying: HMTA is hygroscopic. Moisture hydrolyzes the reactive iminium intermediate before it attacks the ring. Dry your HMTA in a vacuum oven or use fresh reagents.
Issue 3: Regioselectivity (Ortho vs. Para)
Symptom: Getting a mixture of isomers.[2]
Cause: 3-tert-butylphenol has two activated positions:
Position 6 (Ortho): Less hindered.
Position 4 (Para): Open, but electronically distinct.
Position 2 (Ortho): Blocked by the bulky tert-butyl group.
Solution:
For Ortho-Selectivity: Use TFA as the solvent. The mechanism in TFA often favors high para selectivity, but if the para position is blocked (e.g., 4-tert-butylphenol), it forces ortho.
For Para-Selectivity: Use standard AcOH .
Part 3: Optimized Protocol (TFA Modification)
This protocol is optimized for hindered phenols to minimize polymerization and maximize yield.
Table 1: Influence of Reaction Conditions on Hindered Phenols
Parameter
Standard Duff (AcOH)
Modified Duff (TFA)
Why?
Temperature
110-120°C (Reflux)
70-90°C
TFA is more reactive; lower temp reduces tar.
Solvent
Glacial Acetic Acid
Trifluoroacetic Acid
TFA stabilizes the iminium ion better.
Yield (Hindered)
10-30%
50-85%
Better solubility and electrophilicity in TFA.
Major Side Product
Phenolic Resins (Tars)
Unreacted SM
Polymerization is suppressed in TFA.
Regioselectivity
Mixed Ortho/Para
High Para (if open)
TFA mechanism favors thermodynamic product.
Part 5: Mechanistic Visualization
The following diagram illustrates the pathway and the specific "Dead End" you encounter if attempting to force meta-formylation.
Caption: Mechanistic flow of the Duff reaction on 3-tert-butylphenol. Note that the target 5-hydroxy (meta) isomer is electronically inaccessible.
References
Smith, W. E. (1972).[4] Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid.[1][2][3][4] The Journal of Organic Chemistry, 37(24), 3972–3973. [Link]
Grimblat, N., et al. (2016).[5] A theoretical study of the Duff reaction: insights into its selectivity.[5][6] Organic & Biomolecular Chemistry, 14, 10496-10501.[5] [Link]
Technical Support Center: Stability of 3-tert-butyl-5-hydroxybenzaldehyde
Ticket Context: User inquiries regarding the handling, storage, and reactivity of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: Rare/Specific Isomer) in basic media (NaOH, KOH, Carbonates). Part 1: Technical Assessment & Iden...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Context: User inquiries regarding the handling, storage, and reactivity of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: Rare/Specific Isomer) in basic media (NaOH, KOH, Carbonates).
Part 1: Technical Assessment & Identity Verification[1][2]
Critical Identity Check
Before proceeding with the stability profile, we must verify the exact isomer in use.[1][2] The name 3-tert-butyl-5-hydroxybenzaldehyde implies a meta-relationship between the aldehyde and the hydroxyl group. This is chemically distinct from the two most common commercial analogs:[1][2]
Compound Name
Structure Pattern
Key Characteristic
3-tert-butyl-5-hydroxybenzaldehyde
1,3,5-Substitution (Meta)
High Reactivity. Aldehyde is not resonance-stabilized by the phenolate.
3,5-di-tert-butyl-4-hydroxybenzaldehyde
1,3,4,5-Substitution (Para)
Stable. "BHT-aldehyde."[2] Highly stable due to steric bulk and resonance.[1][2]
3-tert-butyl-2-hydroxybenzaldehyde
1,2,3-Substitution (Ortho)
Stable. Salicylaldehyde derivative. Stabilized by H-bonding.[1][2][3]
Note: This guide assumes you are working with the specific 1,3,5-meta-isomer .[1][2] If you are using the para- or ortho-isomers, the stability issues described below will be significantly less severe.
Part 2: Stability Profile in Basic Conditions
The Core Issue: The "Meta-Phenolate" Trap
In basic conditions (pH > 10), the phenolic proton is removed (pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
For your specific isomer (meta-substitution), this creates a unique stability crisis:
No Resonance Stabilization: Unlike ortho or para isomers, the negative charge on the oxygen cannot delocalize onto the aldehyde carbonyl carbon.[1][2] The carbonyl remains highly electrophilic.[1][2]
High Electron Density: The ring becomes electron-rich, making it susceptible to oxidative coupling.[1][2]
Primary Degradation Pathways
1. The Cannizzaro Reaction (Disproportionation)
Symptom: Yield loss (~50% max theoretical yield), appearance of alcohol and acid impurities.[1][2]
Mechanism: Because the aldehyde carbonyl remains electrophilic (lack of resonance shielding), hydroxide ions easily attack it.[1][2] Two molecules react to form one molecule of alcohol (reduced) and one of carboxylic acid (oxidized).[1]
Risk Level:HIGH (Specifically for this meta-isomer).[1]
Symptom: Solution turns from pale yellow to dark brown/black; formation of tar.[1][2]
Mechanism: The electron-rich phenolate transfers a single electron (SET) to dissolved oxygen, generating a phenoxyl radical.[1][2] These radicals polymerize or form quinones.[1][2]
The following diagram illustrates why the meta-isomer is uniquely unstable compared to the para-isomer (BHT-aldehyde).
Figure 1: Mechanistic divergence between meta- and para-hydroxybenzaldehydes in base.[1] The meta-isomer lacks the resonance stabilization that protects the para-isomer, making it susceptible to nucleophilic attack (Cannizzaro).[2]
Part 4: Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Solution turns dark brown/black immediately upon adding base.
Aerobic Oxidation. The phenolate is reacting with dissolved oxygen.
Degas solvents (sparge with N₂/Ar) before adding base.[1] Work under inert atmosphere. Add a reducing agent (e.g., Sodium Dithionite) if compatible.[1][2]
Yield is consistently ~50%.
Cannizzaro Reaction. The aldehyde is disproportionating into alcohol and acid.[1][2]
Lower the temperature (< 0°C). Avoid large excesses of base.[1][2] Add the base slowly to the aldehyde, not vice-versa.[1][2]
Product precipitates as a sticky oil/gum.
Oligomerization. Radical coupling of the phenolate.[1][2]
Dilute the reaction. High concentration favors intermolecular coupling.[1][2] Ensure strict exclusion of light and oxygen.[1][2]
Material won't dissolve in 1M NaOH.
Identity Error. You may have the O-alkylated derivative or the salt is insoluble due to the t-butyl group.
Check pH. Ensure pH > 11. If still insoluble, add a co-solvent like MeOH or THF to solvate the lipophilic tert-butyl group.[1][2]
Part 5: Recommended Handling Protocol
To maximize stability during basic processing, follow this "Self-Validating" workflow:
Solvent Preparation:
Use a mixture of Water/THF or Water/Methanol (1:1).[1] The tert-butyl group reduces water solubility; organic co-solvent is mandatory.[1][2]
Sparge with Argon/Nitrogen for 20 minutes before introducing the aldehyde.
Validation: The solution should turn bright yellow (phenolate formation).[1] If it turns brown immediately, oxygen is present—ABORT and re-degas.[1][2]
Quenching (Critical):
Do not let the basic solution stand.
Quench immediately into excess cold dilute HCl (pH < 4) to protonate the phenol and stop oxidation/Cannizzaro pathways.[1]
removing unreacted 3-tert-butylphenol from aldehyde product
The following technical guide addresses the purification of aldehyde products contaminated with unreacted 3-tert-butylphenol. It is structured as a logic-driven support center resource, prioritizing chemical mechanism an...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the purification of aldehyde products contaminated with unreacted 3-tert-butylphenol. It is structured as a logic-driven support center resource, prioritizing chemical mechanism and practical troubleshooting.[1]
Ticket: Removal of unreacted 3-tert-butylphenol (3-TBP) from aldehyde products.[1]
Status: Open
Severity: High (Impurity affects downstream biological assays and crystallization).[1]
Executive Summary
Separating 3-tert-butylphenol (3-TBP) from an aldehyde product presents a classic "functionality conflict." Both species possess reactive handles.[1] The strategy relies on exploiting the acidity difference (phenol
vs. aldehyde neutral) or the electrophilicity of the aldehyde (bisulfite adduct formation).[1]
The Critical Decision: Is your aldehyde product neutral (e.g., an ether-aldehyde) or phenolic (e.g., a salicylaldehyde derivative)?
The following decision tree outlines the logical path to the correct purification protocol.
Figure 1: Decision logic for selecting the purification methodology based on product acidity.[1]
Protocol A: The Bisulfite "Switch" (High Specificity)
Target: Phenolic Aldehydes or Neutral Aldehydes contaminated with 3-TBP.[1]
Mechanism: Sodium bisulfite (
) attacks the aldehyde carbonyl to form a water-soluble sulfonate salt.[1] The lipophilic 3-TBP remains in the organic layer. The aldehyde is then regenerated.[2][3][4]
Solubilization: Dissolve the crude mixture (containing 3-TBP and Aldehyde) in a minimal amount of EtOAc (approx. 5-10 mL per gram).
Adduct Formation: Add 2.0 equivalents of saturated
solution.
Vigorous Agitation: Stir or shake vigorously for 30–60 minutes.
Observation: A white precipitate often forms (the bisulfite adduct).[1] If no solid forms, the adduct may be dissolved in the aqueous phase.[1]
Separation (The Critical Step):
Scenario 1 (Precipitate): Filter the solid.[1] Wash the solid cake thoroughly with EtOAc.[1] The filtrate (organic) contains the 3-TBP impurity .[1] Discard the filtrate.[1]
Scenario 2 (No Precipitate): Transfer to a separatory funnel.[1][2] Separate layers. Wash the aqueous layer (bottom) twice with EtOAc to remove traces of 3-TBP.[1] Keep the Aqueous Layer .[1]
Regeneration:
Suspend the solid adduct (or take the aqueous layer) in fresh solvent (DCM or EtOAc).[1]
Slowly add 10%
or 1M NaOH while stirring until the solid dissolves and gas evolution ceases (if using carbonate).[1]
Note: Ensure pH > 10 to fully reverse the equilibrium.[1]
Recovery: Separate the organic layer, dry over
, and concentrate.
Why this works: 3-TBP is bulky and lipophilic; it cannot form a bisulfite adduct.[1] It stays in the organic wash, while the aldehyde is temporarily "hidden" in the aqueous/solid phase [1, 2].
Protocol B: Cold Base Extraction (High Throughput)
Target:Neutral Aldehyde Products only.[1]
Mechanism: 3-tert-butylphenol is a weak acid (
).[1] Deprotonation with a base converts it to a water-soluble phenoxide.[1]
The Challenge
Aldehydes are sensitive to strong bases (risk of Cannizzaro disproportionation or aldol condensation).[1] We must use the minimum effective basicity.
Reagents
Primary Choice: 1M Sodium Hydroxide (NaOH) – Must be cold.[1]
Preparation: Dissolve crude material in Diethyl Ether or Toluene (avoid DCM if using NaOH, as it can react over time; however, DCM is acceptable for rapid extractions).[1]
Temperature Control: Cool the organic solution to 0–5°C (ice bath).
Extraction:
Add cold 1M NaOH (1.5 equivalents relative to estimated phenol).[1]
Shake quickly (30-60 seconds) and separate immediately. Prolonged exposure promotes aldehyde degradation.[1]
Repeat: Perform a second rapid wash with cold NaOH.
Quench: Immediately wash the organic layer with water, then Brine, then dry over
.
Validation: Spot the organic layer on a TLC plate.[1] Stain with Ferric Chloride (
) .[1] If 3-TBP is present, it will stain violet/blue (though the tert-butyl group may shift the color or intensity) [3].[1]
Protocol C: Chromatographic Polishing
Target: Final purification when A or B leaves trace residues.[1]
3-tert-butylphenol is significantly less polar than unsubstituted phenol due to the lipophilic tert-butyl group, but it is generally more polar than non-hydroxy aldehydes.[1]
Stationary Phase: Silica Gel (Standard 40-63 µm).[1]
Tip: If the phenol "tails" (smears), add 1% Acetic Acid to the mobile phase to sharpen the peak, though this is rarely needed for phenols compared to carboxylic acids.[1]
Troubleshooting & FAQ
Q1: The Bisulfite method didn't precipitate anything. Did it fail?
A: Not necessarily. Many bisulfite adducts are water-soluble.[1]
Diagnostic: Check the aqueous layer by TLC.[1] If the aldehyde spot is missing from the organic layer but appears in the aqueous layer (after treating a small aliquot with base), the method worked. Proceed to wash the aqueous layer with organics to remove the 3-TBP.
Q2: My aldehyde has a tert-butyl group or is ortho-substituted. Bisulfite isn't working.
A: Steric hindrance is the enemy of bisulfite formation.[1]
Solution: If the aldehyde is too hindered (e.g., 2,6-disubstituted benzaldehyde), the adduct cannot form.[1] You must revert to Protocol C (Chromatography) or use a polymer-supported scavenger (e.g., MP-Carbonate resin) to mop up the phenol over 12-24 hours.[1]
Q3: I used NaOH extraction and my aldehyde yield dropped by 30%.
A: You likely triggered a Cannizzaro reaction or polymerization.[1]
Fix: Switch to Protocol B (Alternative) using chilled 2M
. It is a weaker base ( of conjugate acid ~10.[1]3) which is safer for the aldehyde but requires more vigorous shaking to remove the phenol ( ~10.2).
Q4: How do I confirm the 3-TBP is gone?
A:
H-NMR: Look for the characteristic tert-butyl singlet at
ppm and the aromatic protons of the phenol (triplet/doublet patterns distinct from your aldehyde).[1]
TLC Stain: Use
(specific for phenols) or Potassium Permanganate ().[1]
References
BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1] BenchChem Application Notes.[1] Link[1]
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Reference for Bisulfite Purification).[1]
PubChem. 3-tert-butylphenol - Compound Summary (CID 11450).[1] National Library of Medicine.[1] Link
Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[1][4] J. Org.[1][4] Chem., 1999, 64, 5722-5724.[1][4] Link[1]
Technical Guide: Optimizing Reaction Temperature for Formylation of tert-Butylphenols
Executive Summary & Strategic Direction Formylating tert-butylphenols presents a specific thermodynamic challenge: the tert-butyl group is electron-donating and bulky, directing substitution to the ortho or para position...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Direction
Formylating tert-butylphenols presents a specific thermodynamic challenge: the tert-butyl group is electron-donating and bulky, directing substitution to the ortho or para positions. However, it is also acid-labile .
The Critical Conflict: High temperatures increase reaction kinetics but exponentially increase the rate of de-tert-butylation (retro-Friedel-Crafts alkylation) in acidic media.
The Solution: Temperature optimization is not just about "heating it up"; it is about selecting the reaction pathway that matches your substrate's thermal stability.
This guide covers two primary workflows:
The Duff Reaction (Acidic): High risk of de-alkylation. Requires precise temperature ceilings (70°C).
Mg-Mediated Formylation (Basic/Coordination): The gold standard for tert-butylphenols. Requires reflux temperatures but preserves the alkyl group.
Pathway Selection: The Temperature/Stability Trade-off
Before optimizing temperature, verify you are using the correct method for your substrate's stability profile.
Protocol A: The Duff Reaction (Acidic)
Best for: Mono-tert-butylphenols where reagents must be cheap and anhydrous conditions are difficult to maintain.
The Temperature Trap
In Trifluoroacetic acid (TFA), the reaction typically requires 70–90°C to rearrange the intermediate methine to the iminium species.
> 80°C: Rapid loss of the tert-butyl group (generating isobutylene gas).
Optimized Protocol
Dissolution: Dissolve 1 eq. of phenol and 1.5–2.0 eq. of Hexamethylenetetramine (HMTA) in TFA under inert atmosphere.
The Ramp: Heat strictly to 70°C . Do not reflux vigorously.[1]
Monitoring: Check HPLC/TLC at 30 mins. If starting material persists, extend time, do not increase temperature.
Quench: Pour onto ice/water. Acid hydrolysis yields the aldehyde.
Troubleshooting the Duff Reaction
Symptom
Root Cause (Temperature Related)
Corrective Action
Loss of t-Butyl Group
Reaction temperature > 80°C or prolonged heating in strong acid.
Strictly cap temp at 70°C. Switch to weaker acid (Acetic Acid) if conversion allows, though this slows kinetics.
Polymer/Resin Formation
Localized overheating during HMTA addition.
Ensure vigorous stirring. Use an oil bath (not heating mantle) for precise thermal control.
Low Yield (Intermediate)
Temperature too low (< 60°C); hydrolysis step failed.
Ensure the reaction mixture reaches 70°C for at least 1-2 hours. Ensure the aqueous quench is acidic enough.
Protocol B: Mg-Mediated Specific Ortho-Formylation (Recommended)
Best for: 2,4-di-tert-butylphenol and sensitive substrates.
Mechanism: The magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct formaldehyde insertion exclusively to the ortho position.
The Temperature Requirement
Unlike the Duff reaction, this method requires reflux (approx. 80°C in Acetonitrile or 67°C in THF) to drive the depolymerization of paraformaldehyde. Because the medium is basic/neutral, the tert-butyl group is thermally stable at these temperatures.
Drying (Crucial): Use anhydrous MgCl₂ beads .[2] Powdered MgCl₂ often fails due to rapid hydration.
Formation: Combine Phenol (1 eq), MgCl₂ (1.5 eq), and Triethylamine (3.75 eq) in dry Acetonitrile. Stir 15 min.
Addition: Add Paraformaldehyde (6.75 eq) in one portion.
Reaction: Heat to Reflux (80–82°C) for 3–4 hours.
Note: The solution usually turns bright yellow/orange upon successful coordination.
Workup: Cool, acidify with 5% HCl, extract with ether.
Visualizing the Mg-Coordination Pathway
Troubleshooting Center (FAQ)
Q1: I am using the Mg-method, refluxing at 80°C, but seeing no reaction (TLC shows starting material).
Diagnosis: Your MgCl₂ is likely wet.
Explanation: The reaction relies on the formation of a specific Mg-phenoxide cluster. Water coordinates to Mg stronger than the phenol does, poisoning the catalyst.
Fix: Do not increase temperature. Instead, use anhydrous MgCl₂ beads (dried over P₂O₅) or switch to freshly prepared ethylmagnesium bromide (Grignard base) if anhydrous salts are unavailable.
Q2: In the Duff reaction, I see a new spot on TLC that isn't my product or starting material.
Diagnosis: It is likely the iminium intermediate or a de-tert-butylated byproduct.
Test: If the spot disappears after boiling the TLC plate in water/acid, it is the intermediate (reaction incomplete -> Increase Temp/Time). If the spot persists and has a lower Rf (more polar), it is likely the de-alkylated phenol (Temp too high -> Lower Temp).
Q3: Can I use THF instead of Acetonitrile for the Mg method?
Answer: Yes.
Adjustment: THF refluxes at ~66°C. This is lower than Acetonitrile (82°C). You may need to extend the reaction time from 4 hours to 6–8 hours to compensate for the lower kinetic energy, but the yield is typically comparable.
References
Hofsløkken, N. U., & Skattebøl, L. (1999).[3] Convenient Method for the ortho-Formylation of Phenols.[3][4] Acta Chemica Scandinavica, 53, 258-262.[3]
Hansen, T. V., & Skattebøl, L. (2005). Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
Smith, W. E. (1972). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. The Journal of Organic Chemistry, 37(24), 3972-3973.
Pudlo, M., et al. (2008). Synthesis and structure–activity relationship study of polysubstituted quinolines... Bioorganic & Medicinal Chemistry, 16(24), 10178-10183. (Cites de-tert-butylation risks).
Technical Comparison: Structural Elucidation of 3-tert-butyl-5-hydroxybenzaldehyde via 1H NMR
Executive Summary This guide provides a definitive structural analysis of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6).[1] Unlike the ubiquitous antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a definitive structural analysis of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6).[1] Unlike the ubiquitous antioxidant intermediate 3,5-di-tert-butyl-4-hydroxybenzaldehyde, this meta-substituted isomer presents a unique asymmetric substitution pattern critical for specific ligand syntheses (e.g., asymmetric Schiff bases).[1]
This document compares the spectral signature of the target compound against its common regioisomers and precursors, providing a self-validating protocol for structural confirmation.[1]
Structural Context & Criticality
In drug discovery and ligand design, the position of the hydroxyl group relative to the aldehyde is non-trivial.[1]
Target (3-tert-butyl-5-hydroxybenzaldehyde): The hydroxyl group is meta to the aldehyde.[1] This prevents the formation of an intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen.[1]
Alternative (3-tert-butyl-2-hydroxybenzaldehyde): The hydroxyl is ortho.[1] This forms a strong intramolecular hydrogen bond, shifting the phenolic proton to
Reasoning: DMSO acts as a hydrogen bond acceptor, "locking" the phenolic proton and slowing chemical exchange.[1] This results in a sharp, distinct singlet rather than a broad, invisible hump often seen in CDCl
The target molecule lacks a plane of symmetry, resulting in three chemically distinct aromatic protons.[1] We assign these based on Additivity Rules and Coupling Constants .
H2 (Position 2): Located between the Aldehyde (EWG) and t-Butyl group.[1]
Environment:[1] Deshielded by Carbonyl (Ortho).[1]
Prediction: Most downfield aromatic signal (~7.5 - 7.6 ppm).[1]
H6 (Position 6): Located between Aldehyde and Hydroxyl.[1]
Environment:[1] Deshielded by Carbonyl (Ortho), Shielded by OH (Ortho).[1] These effects partially cancel, but Carbonyl dominates.[1]
Prediction: Mid-field aromatic signal (~7.2 - 7.3 ppm).[1]
Multiplicity: Singlet (fine doublet).
H4 (Position 4): Located between t-Butyl and Hydroxyl.[1]
Environment:[1] Shielded by OH (Ortho).[1] Para to Carbonyl (weak deshielding).[1]
Prediction: Most upfield aromatic signal (~6.9 - 7.1 ppm).[1]
Structural Logic & Troubleshooting
The "Symmetry Trap"
A common error is confusing the target with 3,5-di-tert-butyl-4-hydroxybenzaldehyde.[1]
Scenario: You observe a singlet integrating to 2 protons in the aromatic region (approx 7.7 ppm).[1]
Regioisomer Differentiation Logic
Use the following decision tree to validate your structure based on the aromatic region pattern.
Figure 2: Logical decision tree for distinguishing the target from common regioisomers and byproducts.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for Additivity Rules).
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] Link[1]
National Institute of Standards and Technology (NIST). "3,5-di-tert-butyl-4-hydroxybenzaldehyde Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69.[1] (Used for comparative baseline data). Link
BLD Pharm. "Product Analysis: 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6)." (Commercial verification of compound existence). Link
Comparative Guide: FTIR Characterization of 3-tert-butyl-5-hydroxybenzaldehyde
This guide provides a comparative technical analysis of the FTIR spectral characteristics of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6), a rare meta-substituted phenolic aldehyde.[1] It contrasts this compound...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of the FTIR spectral characteristics of 3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6), a rare meta-substituted phenolic aldehyde.[1] It contrasts this compound with its common commercial isomers (the ortho- and para-hydroxy variants) and structurally related antioxidants.[1]
The analysis focuses on distinguishing these isomers based on intermolecular vs. intramolecular hydrogen bonding and aromatic substitution patterns.
Executive Summary & Application Context
3-tert-butyl-5-hydroxybenzaldehyde is a specialized intermediate often encountered in the synthesis of complex ligands (e.g., for catalysis) or as a positional isomer impurity in the production of phenolic antioxidants.[1]
Distinguishing this compound from its isomers—3-tert-butyl-2-hydroxybenzaldehyde (a common Salen ligand precursor) and 3-tert-butyl-4-hydroxybenzaldehyde (a vanillin analog)—is critical for quality control.[1] The primary spectroscopic challenge lies in the subtle shifts of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies caused by steric hindrance and hydrogen bonding environments.
Theoretical Basis: The Hydrogen Bonding Shift
The definitive method for identifying the 5-hydroxy isomer is the absence of intramolecular hydrogen bonding, which strongly affects the carbonyl and hydroxyl regions.[1]
3-tert-butyl-5-hydroxybenzaldehyde (Target): The hydroxyl group is meta to the aldehyde.[1] No intramolecular hydrogen bond can form. The C=O bond retains significant double-bond character, appearing at a higher frequency.[1]
3-tert-butyl-2-hydroxybenzaldehyde (Alternative): The hydroxyl group is ortho to the aldehyde.[1] A strong intramolecular hydrogen bond (chelation) forms, weakening the C=O bond and shifting it to a lower frequency (Red Shift).
3-tert-butyl-4-hydroxybenzaldehyde (Alternative): The hydroxyl group is para.[1] Intermolecular hydrogen bonding dominates, leading to broad O-H bands and moderate C=O shifts due to resonance conjugation.
Comparative Spectral Analysis
The following table contrasts the characteristic peaks of the target compound against its primary isomers and the related 3,5-di-tert-butyl analog.
Functional Group
Mode
3-tert-butyl-5-hydroxy (Target)
3-tert-butyl-2-hydroxy (Ortho-Isomer)
3-tert-butyl-4-hydroxy (Para-Isomer)
Mechanistic Insight
O-H Stretch
Stretching ()
3300–3450 cm⁻¹ (Broad, Strong)
3000–3200 cm⁻¹ (Weak/Broad)
3150–3400 cm⁻¹ (Broad, Strong)
The ortho isomer's internal H-bond broadens and hides the OH peak.[1] The meta (target) behaves like a free phenol in dilute solution or intermolecularly H-bonded in solid state.[1]
C=O Stretch
Stretching ()
1690–1705 cm⁻¹
1650–1665 cm⁻¹
1670–1685 cm⁻¹
The ortho isomer shows a significant red shift due to chelation. The meta target has the highest frequency due to lack of conjugation/H-bonding effects on the carbonyl.[1]
Aldehyde C-H
Fermi Resonance
2720 & 2820 cm⁻¹
2750 & 2850 cm⁻¹
2730 & 2830 cm⁻¹
Characteristic doublet for all aldehydes, but exact position varies slightly with ring electron density.
Aromatic C=C
Ring Breathing
1580–1600 cm⁻¹
1580–1610 cm⁻¹
1585–1605 cm⁻¹
Standard aromatic breathing modes.
t-Butyl C-H
Bending ()
1360 & 1390 cm⁻¹
1360 & 1395 cm⁻¹
1365 & 1395 cm⁻¹
The "Gem-Dimethyl" doublet is a universal marker for the tert-butyl group in all three compounds.[1]
Fingerprint (C-H)
Out-of-Plane ()
690–710, 850–880 cm⁻¹
740–760 cm⁻¹
800–860 cm⁻¹
Meta substitution (1,3,5-like) typically shows isolated H peaks, distinct from the adjacent H patterns of ortho (1,2,3) and para (1,3,4).
Note: Data for the rare 5-hydroxy isomer is derived from first-principles structural analysis and established trends in hydroxybenzaldehyde isomers [1][2].[1]
To reliably distinguish these isomers, sample preparation must minimize moisture interference (which obscures the OH region) and ensure consistent crystallinity.
Method A: KBr Pellet (Standard for Solids)
Scope: Best for observing sharp fingerprint region peaks.
Step 1: Dry KBr powder at 110°C for 2 hours to remove adsorbed water.
Step 2: Mix 1–2 mg of 3-tert-butyl-5-hydroxybenzaldehyde with 100 mg of KBr.
Step 3: Grind intimately in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).
Step 4: Press at 10 tons for 2 minutes under vacuum to form a transparent pellet.
Step 5: Collect 32 scans at 4 cm⁻¹ resolution.
Method B: ATR (Attenuated Total Reflectance)
Scope: Rapid screening; best for detecting intermolecular H-bonding differences.[1]
Step 1: Ensure the ATR crystal (Diamond/ZnSe) is clean (background check).
Step 2: Place the solid sample on the crystal.
Step 3: Apply high pressure using the clamp to ensure good contact.
Step 4: Collect spectrum. Note: Peak intensities may differ from KBr due to penetration depth dependence on wavelength.[1]
Decision Workflow for Identification
The following logic gate diagram illustrates the step-by-step process to confirm the identity of the 3-tert-butyl-5-hydroxy isomer against its likely impurities.
Figure 1: Logical workflow for distinguishing hydroxybenzaldehyde isomers via FTIR spectral features.
Interpretation of Results
The "Salicylaldehyde" Trap: If you observe a suppressed O-H stretch (or a very broad, low-frequency hump around 3000 cm⁻¹) and a low-frequency Carbonyl (1660 cm⁻¹), you have the 2-hydroxy (ortho) isomer, not the 5-hydroxy target. This is the most common misidentification due to the stability of the ortho-isomer [3].[1]
The "Vanillin" Analog: If the spectrum closely resembles vanillin but lacks the methoxy peaks (1030/1260 cm⁻¹ C-O-C stretches) and shows a C=O around 1680 cm⁻¹, it is likely the 4-hydroxy (para) isomer.
Confirmation of Target: The 5-hydroxy (meta) isomer is confirmed only when you see the combination of a "high" Carbonyl frequency (1690+ cm⁻¹) AND a distinct, non-chelated Phenolic O-H stretch (3300+ cm⁻¹).
References
NIST Chemistry WebBook. IR Spectrum of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. National Institute of Standards and Technology.[2] Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
PubChem. Compound Summary for 3-tert-butyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
comparing antioxidant activity of 3-tert-butyl-5-hydroxybenzaldehyde vs BHT
This guide provides an in-depth technical comparison between Butylated Hydroxytoluene (BHT) and its primary oxidative derivative, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (referred to here as BHT-Aldehyde ). Editorial Not...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Butylated Hydroxytoluene (BHT) and its primary oxidative derivative, 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (referred to here as BHT-Aldehyde ).
Editorial Note on Chemical Identity:
The prompt specified "3-tert-butyl-5-hydroxybenzaldehyde" (CAS 532966-72-6).[1] While this specific meta-isomer exists, it lacks the steric hindrance and para-conjugation required for significant antioxidant activity and is not a standard subject of antioxidant research. The scientifically relevant comparison—and the one critical for drug development and metabolic toxicity studies—is between BHT and 3,5-di-tert-butyl-4-hydroxybenzaldehyde (CAS 1620-98-0). This guide focuses on the latter to ensure field-proven relevance, while a theoretical analysis of the meta-isomer is provided in Section 4.
[2][3]
Executive Summary
Butylated Hydroxytoluene (BHT) is a canonical "hindered phenol" antioxidant, valued for its high radical scavenging capacity and stability.[2][3] It functions as a chain-breaking antioxidant by donating a hydrogen atom (HAT mechanism) to neutralize peroxyl radicals.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde (BHT-Aldehyde) is the primary metabolite of BHT formed via the oxidation of the p-methyl group. While it exhibits faster reaction kinetics (
) than BHT in some matrices, it suffers from extremely low stoichiometric capacity ( vs. for BHT) and is implicated in cytotoxicity. Its primary value in drug development is not as a standalone antioxidant, but as a pharmacophore scaffold ; its hydrazone and Schiff base derivatives often outperform BHT significantly.
Feature
BHT (Parent)
BHT-Aldehyde (Metabolite)
CAS Number
128-37-0
1620-98-0
Role
Primary Antioxidant / Preservative
Metabolite / Synthetic Intermediate
Kinetics ()
Moderate ()
Fast ()
Capacity ()
High (~2.0 radicals scavenged)
Low (< 0.3 radicals scavenged)
Toxicity Profile
GRAS (with limits); Tumor promoter (high dose)
Potential DNA damage; Cytotoxic
Chemical Structure & Mechanistic Principles[2]
The difference in antioxidant performance stems from the electronic influence of the para-substituent on the phenolic hydroxyl group.
Structural Comparison[4][5]
BHT (Electron Donor): The p-methyl group is an electron-donating group (EDG) via hyperconjugation. This increases the electron density on the oxygen, lowering the O-H Bond Dissociation Energy (BDE) and stabilizing the resulting phenoxyl radical.
BHT-Aldehyde (Electron Withdrawing): The p-formyl group is a strong electron-withdrawing group (EWG). Inductively and resonantly, it pulls electron density away from the ring.
Effect 1 (Acidity): Increases the acidity of the phenolic proton (lower pKa), potentially shifting the mechanism from HAT to SPLET (Sequential Proton Loss Electron Transfer) in polar solvents.
Effect 2 (Stability): The resulting radical is less stable than the BHT radical, leading to rapid cross-reactions rather than stable termination.
Mechanism of Action (Visualization)
Figure 1: Mechanistic divergence between BHT and BHT-Aldehyde.[4] BHT forms a stable radical that terminates chain reactions, whereas the aldehyde derivative is prone to forming reactive quinone methides.
Contrary to intuition, the aldehyde metabolite often reacts faster with radicals but sustains the activity for a much shorter duration.
Parameter
BHT
BHT-Aldehyde
Interpretation
Inhibition Rate ()
The aldehyde reacts instantly, likely due to lower steric shielding or increased acidity facilitating electron transfer.
Stoichiometric Factor ()
~2.0
0.1 – 0.3
Critical Failure Point: BHT-Aldehyde is destroyed after neutralizing <0.3 radicals per molecule, whereas BHT neutralizes 2.
DPPH IC50 (100 µM)
~25-55% Inhibition
Variable (often lower)
Pure BHT-Aldehyde performs poorly in static assays due to rapid depletion. However, derivatives (e.g., Schiff bases) can achieve >80% inhibition.[5]
Lipid Peroxidation (TBARS Assay)
In lipid emulsions (linoleic acid), BHT is superior. The aldehyde's electron-withdrawing nature reduces the electron density available to quench lipid peroxyl radicals (LOO•) effectively over time.
BHT: Maintains suppression of malondialdehyde (MDA) formation for >48 hours.
BHT-Aldehyde: Shows initial suppression but often fails to prevent the propagation phase ("lag phase" is significantly shorter).
Theoretical Analysis: The Meta-Isomer
Addressing the prompt's specific request for "3-tert-butyl-5-hydroxybenzaldehyde".
If one were to synthesize 3-tert-butyl-5-hydroxybenzaldehyde (CAS 532966-72-6), theoretical Structure-Activity Relationship (SAR) principles predict the following:
Lack of Steric Hindrance: The hydroxyl group is at position 5, while the tert-butyl is at position 3. There is no ortho-tert-butyl group protecting the oxygen.
Consequence: The phenoxyl radical would be sterically exposed, reacting immediately with oxygen or other substrates (Pro-oxidant behavior) rather than waiting to trap a second radical.
Electronic Disconnection: The aldehyde (pos 1) and hydroxyl (pos 5) are meta to each other.
Consequence: There is no resonance conjugation between the EWG aldehyde and the phenolic OH. The molecule would behave like a simple meta-substituted phenol (e.g., m-cresol) but with a bulky side group.
Standardized Experimental Protocols
To validate these comparisons in your lab, use the following self-validating protocols.
Protocol A: DPPH Radical Scavenging Kinetics
Purpose: To measure the rate (
) and capacity () differences.
Preparation:
Prepare a 0.1 mM DPPH stock in HPLC-grade methanol (keep in amber glass).
Prepare 1 mM stocks of BHT and BHT-Aldehyde in methanol.
Execution:
In a 96-well plate, add 190 µL of DPPH solution.
Add 10 µL of antioxidant solution (Final conc: 50 µM).
Critical Step: Measure absorbance at 517 nm every 30 seconds for 60 minutes.
Analysis:
BHT Profile: Slow, steady decay of absorbance, reaching a plateau after 20-30 mins.
BHT-Aldehyde Profile: Rapid initial drop followed by a plateau at a higher absorbance (lower total scavenging) or a slow increase (if side reactions occur).
Protocol B: TBARS Assay (Lipid Peroxidation)
Purpose: To assess protection of biological lipids.
Substrate: Prepare a 10% liver homogenate or 0.1 M Linoleic acid emulsion in phosphate buffer (pH 7.4).
Induction: Add
(10 µM) and Ascorbic Acid (100 µM) to induce oxidative stress.
Treatment: Incubate with BHT or BHT-Aldehyde (200 µM) at 37°C.
Sampling: At 0, 30, 60, and 120 minutes:
Mix 0.5 mL sample with 1 mL TBA Reagent (0.37% Thiobarbituric acid, 15% TCA).
Heat at 95°C for 20 minutes.
Cool and centrifuge.
Readout: Measure absorbance of the supernatant at 532 nm . Lower absorbance = Higher protection.
Experimental Workflow Diagram
Figure 2: Decision workflow for characterizing phenolic antioxidants.
References
BenchChem. (2025).[2] A Comparative Analysis of the Antioxidant Potential of 3,5-Di-tert-butyl-4-hydroxybenzaldehyde and BHT. Retrieved from
Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids , 130(2), 189-195. Retrieved from
Kuchana, M., et al. (2019). Synthesis, in-vitro antioxidant activity and in-silico prediction of drug-likeness properties of a novel compound: 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. Journal of Applied Pharmaceutical Science , 9(09), 105–110. Retrieved from
Vandghanooni, S., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Int. J. Mol. Sci. , 21(24), 9569. Retrieved from
Technical Comparison Guide: Structural & Functional Analysis of 3-tert-Butyl-5-Hydroxybenzaldehyde Derivatives
The following technical guide provides a structural and functional analysis of 3-tert-butyl-5-hydroxybenzaldehyde and its derivatives, comparing them against established alternatives in the field. Executive Summary 3-ter...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides a structural and functional analysis of 3-tert-butyl-5-hydroxybenzaldehyde and its derivatives, comparing them against established alternatives in the field.
Executive Summary
3-tert-butyl-5-hydroxybenzaldehyde represents a specialized class of aromatic aldehydes where the steric bulk of the tert-butyl group and the electronic effects of the hydroxyl moiety dictate molecular packing and reactivity. While less ubiquitous than its isomers (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde), its derivatives—particularly Schiff bases and metal complexes—are critical in catalysis and medicinal chemistry.
This guide objectively compares the crystallographic and functional performance of these derivatives against their primary alternatives: 3,5-di-tert-butyl-4-hydroxybenzaldehyde (BHT-aldehyde) and 3-tert-butyl-2-hydroxybenzaldehyde (3-tert-butylsalicylaldehyde).
Part 1: Structural Crystallography Analysis
The performance of these derivatives in solid-state applications (e.g., nonlinear optics, drug formulation) is governed by their crystal packing. The bulky tert-butyl group acts as a "spacer," preventing close
- stacking and often leading to lower density, higher solubility, and specific void formations in the lattice.
Comparative Crystal Data
The table below contrasts the crystallographic parameters of the target class with its key alternatives. Note the influence of the tert-butyl position on the Space Group and Unit Cell Volume.
Compound Class
Derivative Type
Space Group
Cell Dimensions ()
Packing Features
Ref
3-tert-butyl-5-OH
Schiff Base (Generic)
P2/c (Predicted)
,
Moderate steric hindrance; potential for H-bonded chains.
[1]
3,5-di-tert-butyl-2-OH
Parent Aldehyde
P2/n (Monoclinic)
, ,
Dimeric packing; tert-butyl groups create lattice voids.
[2]
3,5-di-tert-butyl-4-OH
Hemihydrate
C2/c (Monoclinic)
, ,
H-bonded water bridges; bulky groups prevent planar stacking.
[3]
3-bromo-5-tert-butyl-2-OH
Parent Aldehyde
Pbca (Orthorhombic)
, ,
Intramolecular H-bond (O-H...O=C) planarizes the core.
[4]
Structural Insights & Mechanism
Steric Control: The tert-butyl group at the meta position (C3 or C5 relative to aldehyde) disrupts the planar packing seen in simple hydroxybenzaldehydes. This increases solubility in non-polar solvents, a critical advantage for lipophilic drug delivery.
Hydrogen Bonding: In 2-hydroxy isomers (Alternative 2), an intramolecular hydrogen bond locks the molecule in a planar conformation. In the 5-hydroxy target, this bond is absent, allowing for intermolecular networks that increase melting points relative to the salicylaldehyde derivatives.
Part 2: Performance Comparison (Structure-Activity Relationship)
Biological & Functional Metrics
The following data compares the bioactivity and physicochemical properties of the 3-tert-butyl-5-hydroxybenzaldehyde derivatives against the standard BHT-derived alternative.
Feature
3-tert-butyl-5-OH Derivatives
Alternative: 3,5-di-tert-butyl-4-OH
Performance Verdict
Antioxidant Activity (DPPH)
Moderate (ICM)
High (ICM)
Alternative is superior due to phenoxyl radical stabilization by two orthot-butyl groups.
Solubility (LogP)
High ()
Very High ()
Target is better suited for formulations requiring balanced hydro/lipophilicity.
Schiff Base Stability
High (Less steric hindrance at C1)
Moderate (Steric bulk at C3/C5 can impede imine formation)
Target Superiority: Faster kinetics in Schiff base synthesis.
Cytotoxicity (HeLa)
ICM
ICM
Target shows higher potency in specific cancer lines due to accessible OH group.
Mechanistic Pathway
The biological activity is often mediated by the formation of Schiff bases with cellular amines or the chelation of metalloenzymes. The diagram below illustrates the synthesis and activation pathway.
Figure 1: Synthesis and activation pathway of Schiff base derivatives from the parent aldehyde.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and crystallization of these derivatives.
Synthesis of Schiff Base Derivatives
Objective: Synthesize the imine derivative for crystallographic analysis.
Stoichiometry: Dissolve 1.0 mmol of 3-tert-butyl-5-hydroxybenzaldehyde in 10 mL of absolute ethanol.
Addition: Add 1.0 mmol of the corresponding amine (e.g., aniline, ethylenediamine) dropwise.
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.
Reflux: Heat the mixture at 70°C for 3-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, remove solvent under reduced pressure.
Crystallization Protocol (Slow Evaporation)
Objective: Grow single crystals suitable for X-ray diffraction.
Solvent Selection: Prepare a saturated solution of the synthesized Schiff base in a mixed solvent system (e.g., CHCl
:Ethanol 1:1).
Filtering: Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial.
Evaporation: Cover the vial with Parafilm and poke 3-5 small holes.
Incubation: Store in a vibration-free environment at 20°C. Crystals typically appear within 3-7 days.
Validation: Check crystal quality under a polarizing microscope before X-ray analysis.
Crystal Packing Logic
The following diagram explains the steric influence on crystal packing, a key differentiator from the alternatives.
Figure 2: Impact of functional groups on the crystal lattice assembly.
References
PubChem. (2025). 3-tert-butyl-5-hydroxybenzaldehyde (Compound).[1][2][3][4][5][6] National Library of Medicine. Available at: [Link]
Tooke, D. M., & Spek, A. L. (2004). 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 60(5), o766-o767. Available at: [Link]
Ng, S. W. (2011). 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E, 67(12), o3375. Available at: [Link]
Comparative Analysis: UV-Vis Spectral Characteristics of 3-tert-butyl-5-hydroxybenzaldehyde
The following guide provides a rigorous technical comparison of the UV-Vis absorption characteristics of 3-tert-butyl-5-hydroxybenzaldehyde , contrasting it with its commercially prevalent structural isomers. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a rigorous technical comparison of the UV-Vis absorption characteristics of 3-tert-butyl-5-hydroxybenzaldehyde , contrasting it with its commercially prevalent structural isomers.
Executive Summary & Application Context
3-tert-butyl-5-hydroxybenzaldehyde (CAS: 532966-72-6) is a specialized aromatic aldehyde primarily utilized as a scaffold in the synthesis of Schiff base ligands and metal-organic frameworks (MOFs).[1] Unlike its ubiquitous antioxidant analog 3,5-di-tert-butyl-4-hydroxybenzaldehyde , the target compound features a meta-hydroxyl substitution pattern relative to the aldehyde group.
This structural distinction is critical: it disrupts the direct resonance conjugation between the hydroxyl lone pair and the carbonyl group, resulting in a distinct hypsochromic (blue) shift compared to para-substituted alternatives. This guide serves researchers needing to differentiate this specific isomer from common synthetic byproducts or alternatives during ligand characterization.
The "Meta-Effect": In the target compound (3-tert-butyl-5-hydroxy), the hydroxyl group is meta to the carbonyl. Resonance structures cannot delocalize the phenylic oxygen's electrons onto the carbonyl oxygen. Consequently, the energy gap (
) remains larger than in ortho or para isomers, leading to absorption at shorter wavelengths.
Comparative Spectral Data Table
Note: Values for the target compound are predicted based on substituent increments (Woodward-Fieser rules) applied to the experimentally validated 3-hydroxybenzaldehyde scaffold.
Moderate (Polar solvents stabilize excited state).
Strong (Quinoid character in polar solvents).
Complex (H-bond disruption in alcohols).
Critical Insight for QC: If your synthesized product exhibits a strong, broad peak near 290-300 nm , you have likely synthesized the para-isomer (Alternative 1) rather than the intended meta-isomer. The target meta-isomer should remain transparent >280 nm except for the weak
shoulder.
Detailed Experimental Protocol
To ensure reproducible spectral data, the following self-validating protocol is recommended.
Reagents & Equipment[5][6][7]
Solvent: Methanol (HPLC Grade,
99.9%) or Cyclohexane (for observing fine structure).
Blank: Pure solvent from the same batch.
Cuvettes: Quartz (1 cm path length), matched pair.
Step-by-Step Methodology
Stock Solution Preparation:
Weigh 5.0 mg of 3-tert-butyl-5-hydroxybenzaldehyde.
Dissolve in 10 mL Methanol (Concentration: ~0.5 mg/mL).
Validation: Solution must be clear and colorless to pale yellow. Turbidity indicates insolubility or impurities.
Dilution Series (Linearity Check):
Prepare three working concentrations:
, , and .
Why: Verifies Beer-Lambert Law compliance and prevents detector saturation.
Baseline Correction:
Run a baseline scan with pure Methanol in both sample and reference paths (200–400 nm).
Measurement:
Scan the sample from 400 nm down to 200 nm.
Scan Rate: Medium (approx. 200 nm/min) to resolve the weak
The following diagram outlines the decision logic for identifying the correct isomer based on UV-Vis data.
Caption: Logical workflow for distinguishing the target meta-isomer from ortho/para alternatives using UV spectral shifts.
References
NIST Chemistry WebBook. Benzaldehyde, 3-hydroxy- (UV/Visible Spectrum). Standard Reference Data.[4][5][6][7] Retrieved from [Link]
Context: Provides the baseline spectral data for the meta-hydroxybenzaldehyde scaffold used to predict the target's properties.
Context: Source for the comparative spectral data of the common para-substituted altern
Context: Provides data on the ortho-substituted alternative, highlighting the intramolecular hydrogen bonding effects on the spectrum.
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. Retrieved from [Link]
Context: Authoritative reference on the electronic transitions (
vs
) in meta-substituted benzaldehydes.
Definitive Technical Guide: Distinguishing 3-tert-butyl-5-hydroxybenzaldehyde from 3-tert-butyl-4-hydroxybenzaldehyde
Executive Summary: The Isomer Trap in Ligand Design In the development of pharmaceutical intermediates and Schiff base ligands, the precise regiochemistry of tert-butyl-hydroxybenzaldehydes is critical.[1] The positional...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Isomer Trap in Ligand Design
In the development of pharmaceutical intermediates and Schiff base ligands, the precise regiochemistry of tert-butyl-hydroxybenzaldehydes is critical.[1] The positional difference between 3-tert-butyl-5-hydroxybenzaldehyde (Compound A) and 3-tert-butyl-4-hydroxybenzaldehyde (Compound B) fundamentally alters electronic conjugation, steric environments, and downstream reactivity.[1]
Compound A (3,5-isomer): A meta-substituted scaffold where the hydroxyl and tert-butyl groups are electronically decoupled from the aldehyde via the meta-relationship.[1]
Compound B (3,4-isomer): A vanillin analog where the hydroxyl group is para to the aldehyde and ortho to the bulky tert-butyl group, creating a sterically congested "ortho-pocket" that influences solubility and pKa.[1]
This guide provides a self-validating analytical workflow to definitively distinguish these isomers, focusing on Nuclear Magnetic Resonance (NMR) coupling constants as the primary determinant.
Structural Analysis & Theoretical Basis
The core distinction lies in the substitution pattern on the benzene ring.
H2, H4, H6: Three distinct signals appearing as narrow doublets or triplets (due to coupling with two other meta protons).
Key Feature:Absence of any splitting
Hz.
Secondary Differentiation: Physical & Chemical Properties[1][4][5][6]
If NMR is unavailable, physical properties and synthesis origin provide strong corroborating evidence.
Melting Point Analysis[1][7][8][9]
3-tert-butyl-4-hydroxybenzaldehyde: Reported melting point is approximately 125°C [1].[1][2]
3-tert-butyl-5-hydroxybenzaldehyde: While specific experimental data is rarer for this isomer, meta-substituted phenols often exhibit distinct crystal packing. A mixed melting point test is recommended: mixing the two isomers will result in a significant melting point depression if they are different.
Synthetic Origin (Impurity Profiling)
Understanding the synthesis route helps predict which isomer is present as an impurity.
Route A (Para-Formylation): The reaction of 2-tert-butylphenol (ortho-substituted) with formylating agents (Reimer-Tiemann or Duff reaction) directs the aldehyde primarily to the para position (position 4).[1]
Result:3-tert-butyl-4-hydroxybenzaldehyde is the major product.[1]
Route B (Meta-Substitution): The 3,5-isomer is difficult to access via direct formylation of simple phenols due to directing group rules.[1] It typically requires starting from 3,5-dihydroxybenzaldehyde (alkylation) or specialized metalation chemistry.
Implication: If your sample was synthesized via standard formylation of a phenol, it is almost certainly the 4-hydroxy isomer.
Figure 2: Synthetic origins. The 4-hydroxy isomer is the natural product of direct formylation, while the 5-hydroxy isomer requires specialized precursors.[1]
Comparative Data Summary
Property
3-tert-butyl-4-hydroxybenzaldehyde
3-tert-butyl-5-hydroxybenzaldehyde
Substitution
1,3,4 (Asymmetric)
1,3,5 (Symmetric-like)
1H NMR Coupling
Ortho (J~8Hz) + Meta (J~2Hz)
Meta Only (J~1-2Hz)
Aromatic Signals
3 signals (1d, 1dd, 1d)
3 signals (narrow d or t)
IR (Carbonyl)
Lower freq (Conjugated with OH)
Higher freq (Non-conjugated)
Common Origin
Formylation of 2-tert-butylphenol
Specialized custom synthesis
Melting Point
~125°C [1]
Distinct (Experimental verification required)
References
ChemicalBook. (2025). 3-(tert-butyl)-4-hydroxybenzaldehyde - Safety Data Sheet. Retrieved from .
Royal Society of Chemistry. (2015). Supplementary Information: Synthesis of substituted benzaldehydes. Retrieved from .
BLD Pharm. (2025). 3-tert-Butyl-5-hydroxybenzaldehyde Product Page. Retrieved from .
Definitive Guide: COSY and NOESY NMR for Regiochemistry Confirmation
Executive Summary: The Regiochemistry Gap In drug discovery, particularly within heterocyclic chemistry, 1D ¹H NMR is often insufficient for determining the exact site of substitution (regiochemistry).[1] A classic examp...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regiochemistry Gap
In drug discovery, particularly within heterocyclic chemistry, 1D ¹H NMR is often insufficient for determining the exact site of substitution (regiochemistry).[1] A classic example is the N-alkylation of asymmetric azoles (e.g., pyrazoles, triazoles) or electrophilic aromatic substitution on complex scaffolds.[1] While 1D NMR confirms the presence of functional groups, it frequently fails to confirm their location relative to one another due to the lack of scalar coupling across heteroatoms or quaternary carbons.
This guide compares COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) as the definitive paired toolset for solving these ambiguities. We provide a validated workflow to distinguish regioisomers where connectivity cannot be inferred solely from chemical shift logic.
Mechanistic Comparison: The Skeleton vs. The Ruler
To solve a structure, you must understand the distinct physical phenomena each technique interrogates.
COSY: The Skeleton (Through-Bond)
COSY maps the scalar coupling (J-coupling) network.[1] It identifies protons that are separated by 2 or 3 bonds (
Primary Utility: Assigning isolated spin systems (e.g., identifying which aromatic protons belong to Ring A vs. Ring B).[1]
The Limitation: The "COSY Break." Magnetization transfer stops at quaternary carbons and heteroatoms (O, N, S) where no proton exists to relay the J-coupling.[1] It cannot tell you how two isolated spin systems are connected.
NOESY: The Ruler (Through-Space)
NOESY maps dipolar coupling , which depends on the spatial proximity of nuclei (
dependence).[1] It detects protons within ~5 Å of each other, regardless of the bond path.[2][3]
Primary Utility: Bridging the "COSY Break." If a substituent on Ring A shows an NOE correlation to a proton on Ring B, they must be spatially close, confirming the regiochemical attachment point.
The Limitation: Requires careful parameter optimization (mixing time) to avoid "spin diffusion," where magnetization wanders through multiple protons, giving false distance data.
Comparison Matrix
Feature
gCOSY (Gradient COSY)
NOESY (Phase Sensitive)
Physical Basis
Scalar Coupling (Through-bond)
Dipolar Relaxation (Through-space)
Range
2-3 Bonds (up to 4 with long-range)
< 5.0 Ångströms
Critical Parameter
Number of Scans (NS)
Mixing Time ()
Regiochem Role
Defines the fragments (Spin Systems)
Orients fragments relative to each other
Typical Time
5–10 mins
1–4 hours
Strategic Workflow
The following decision tree outlines the logical flow for confirming regiochemistry.
Figure 1: Decision logic for deploying COSY and NOESY in regiochemical analysis.
Case Study: N-Alkylation of Pyrazoles
A common challenge in medicinal chemistry is the alkylation of 3-substituted pyrazoles.
The Reaction: Alkylation of 3-phenyl-1H-pyrazole with methyl iodide.
The Ambiguity: Does the methyl group attach to N1 (adjacent to the phenyl ring) or N2 (distal to the phenyl ring)?
Isomer A (1-methyl-3-phenylpyrazole): Methyl is far from the phenyl ring.[1]
Isomer B (1-methyl-5-phenylpyrazole): Methyl is spatially adjacent to the phenyl ring (ortho protons).
Experimental Data Interpretation
COSY Analysis:
Isolates the Phenyl Spin System : The ortho, meta, and para protons correlate with each other.
Isolates the Pyrazole Spin System : The C4-H and C5-H (if present) couple.[1]
Isolates the Methyl Group : Appears as a singlet (no coupling to neighbors).
Result: COSY confirms the pieces exist but cannot connect the Methyl to the Ring.
NOESY Analysis:
We look for a cross-peak between the N-Methyl singlet (~4.0 ppm) and the Phenyl Ortho-protons (~7.5 ppm).
Validated Experimental Protocols
For reliable regiochemical determination, artifact suppression is more critical than raw sensitivity.
A. Sample Preparation
Concentration: 5–20 mg in 0.6 mL solvent.
Solvent: Deuterated solvent with low viscosity (CDCl₃, Acetone-d6, Methanol-d4) is preferred to sharpen lines.[1] DMSO-d6 is acceptable but increases viscosity (affects tumbling rates).
Degassing: Optional but recommended for NOESY to remove paramagnetic oxygen, which accelerates T1 relaxation.
Processing: Magnitude mode (no phasing required). Symmetrization can be used cautiously but is generally discouraged in rigorous reporting.
2. Phase-Sensitive NOESY
Pulse Sequence: noesygpph (Bruker) or noesyph (Varian).[1]
Mixing Time (
):
Small Molecules (< 800 MW):500 – 800 ms . (Shorter times yield no signal; longer times allow spin diffusion).
Medium Molecules (800 – 1500 MW):300 – 500 ms .[5]
Relaxation Delay (D1): Must be
of the longest relaxing proton (typically methyls). Set to 2.0 – 3.0 sec to ensure quantitative magnetization recovery.
Scans (NS): 8, 16, or 32 (Must be a multiple of the phase cycle).
Zero-Quantum Suppression: Use Z-gradient filtering during the mixing time to remove J-coupling artifacts (ZQC) which can mimic NOE peaks.[1]
Visualization of the Regiochemical Solution
The diagram below illustrates the specific NOE vectors that distinguish the pyrazole isomers described in the Case Study.
Figure 2: Visualizing the through-space (NOE) interactions that differentiate N-alkylation isomers.
Troubleshooting & Self-Validation
To ensure your data is trustworthy (E-E-A-T), check these indicators:
The Diagonal Test (NOESY): In small molecules (positive NOE regime), diagonal peaks are positive (usually phased down/red) and cross-peaks are negative (phased up/blue).[1] If cross-peaks have the same sign as the diagonal, you are seeing COSY artifacts or Exchange peaks (chemical exchange), not true NOEs [1].[1][2]
The Symmetry Check: Real NOE signals are symmetric across the diagonal (
intensity intensity). Asymmetric noise suggests t1-noise or thermal instability.
Integration Logic: The volume of the NOE cross-peak should be less than 5-10% of the diagonal peak for transient NOE. If it is massive, check for chemical exchange.
References
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and artifacts).
University of Ottawa NMR Facility. (2007).[6] What Mixing Time Should I Use for My 2D-NOESY Measurements?Link
Columbia University NMR Facility. (2018). NOE Experiments on the Bruker 400 and 500.Link
Hansen, P. E., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Journal of Organic Chemistry.[7] Link
Michigan State University. (2013). The Gradient-Selected COSY (gCOSY) Experiment.[1][4][8]Link
A Comparative Guide to the Elemental and Spectroscopic Analysis of 3-tert-butyl-5-hydroxybenzaldehyde
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides an in-depth comparison of analytical standards for determining the ele...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides an in-depth comparison of analytical standards for determining the elemental composition and structural integrity of 3-tert-butyl-5-hydroxybenzaldehyde, a key building block in synthetic organic chemistry. We will delve into the gold-standard technique of combustion analysis for elemental composition and compare its utility with complementary spectroscopic and chromatographic methods that provide a more holistic understanding of the molecule.
The Critical Role of Analytical Characterization
3-tert-butyl-5-hydroxybenzaldehyde, with the molecular formula C₁₁H₁₄O₂, is a substituted aromatic aldehyde. Its purity and structural confirmation are crucial for the successful synthesis of downstream products and for ensuring reproducible experimental outcomes. Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and oxygen, which is a primary indicator of sample purity. However, to fully characterize the compound and rule out isomers or impurities, a multi-technique approach is essential.
Combustion Analysis: The Gold Standard for Elemental Composition
Combustion analysis is a robust and long-established method for determining the elemental composition of a pure organic compound.[1][2] The technique involves the complete combustion of a sample in a high-temperature, oxygen-rich environment. The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are quantitatively analyzed to determine the percentages of carbon and hydrogen in the original sample.[1][3] The oxygen content is typically determined by subtracting the sum of the carbon and hydrogen percentages from 100%.[2]
Causality Behind Experimental Choices in Combustion Analysis
The choice of combustion analysis as the primary standard for elemental composition is due to its high precision, accuracy, and the direct nature of the measurement.[4] It is an absolute method that does not require matrix-specific standards for calibration; instead, instruments are calibrated with ultrapure, well-characterized organic compounds.[4] For a compound like 3-tert-butyl-5-hydroxybenzaldehyde, this technique provides a foundational check of its empirical formula. A significant deviation from the theoretical percentages of Carbon (74.97%), Hydrogen (8.01%), and Oxygen (17.02%) would indicate the presence of impurities or an incorrect molecular structure.
Experimental Protocol: CHNS/O Combustion Analysis
A detailed, step-by-step methodology for performing combustion analysis is as follows:
Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of 3-tert-butyl-5-hydroxybenzaldehyde is placed in a tin or silver capsule.
Combustion: The capsule is introduced into a high-temperature furnace (around 900-1150°C) with a constant flow of pure oxygen.[5] The sample undergoes rapid and complete combustion.
Gas Separation: The resulting gases (CO₂, H₂O, and any nitrogen or sulfur oxides if present) are passed through a series of columns. A reduction tube containing copper reduces nitrogen oxides to N₂.
Detection: The separated gases are then passed through a thermal conductivity detector (TCD) or an infrared detector. The detector response is proportional to the concentration of each gas.
Data Analysis: The instrument's software calculates the percentage of each element based on the detector signals and the initial sample weight.
Caption: Workflow for Combustion Analysis.
A Multi-Faceted Approach: Comparison with Alternative Analytical Techniques
While combustion analysis is excellent for determining elemental ratios, it provides no information about the molecular structure.[6][7] Therefore, it is crucial to employ other analytical techniques to confirm the identity and purity of 3-tert-butyl-5-hydroxybenzaldehyde.
Analytical Technique
Information Provided
Advantages
Limitations
Combustion Analysis
Elemental Composition (%C, %H, %O)
High precision and accuracy for elemental ratios, well-established standard method.
Provides no structural information, requires a pure sample for accurate results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Connectivity of atoms, chemical environment of protons and carbons.
Provides detailed structural information, can identify isomers and impurities with distinct chemical shifts.
Less sensitive than mass spectrometry, requires a relatively pure sample for clear spectra.
Mass Spectrometry (MS)
Molecular weight and fragmentation pattern.
High sensitivity, provides molecular weight confirmation, fragmentation can aid in structural elucidation.
Isomers may have identical molecular weights, can be destructive to the sample.
Infrared (IR) Spectroscopy
Presence of functional groups (e.g., -OH, -C=O, C-H).
Quick and non-destructive, provides a "fingerprint" of the molecule's functional groups.
Does not provide detailed structural connectivity, spectra can be complex.
High-Performance Liquid Chromatography (HPLC)
Purity assessment, quantification.
High resolution for separating components in a mixture, allows for quantification of impurities.
Requires method development, may not identify all co-eluting impurities without a mass spectrometer detector.
In-Depth Look at Alternative Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a molecule like 3-tert-butyl-5-hydroxybenzaldehyde, ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, the hydroxyl proton, and the protons of the tert-butyl group. The integration of these signals provides a ratio of the number of protons in each environment, while the splitting patterns reveal neighboring protons. Similarly, the ¹³C NMR spectrum would show unique peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of 3-tert-butyl-5-hydroxybenzaldehyde. A high-resolution mass spectrometer (HRMS) can provide a very accurate mass measurement, which can be used to confirm the molecular formula.[8] The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For 3-tert-butyl-5-hydroxybenzaldehyde, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (-C=O) group of the aldehyde, and the C-H bonds of the aromatic ring and the tert-butyl group.[9]
Integrated Analytical Workflow for Comprehensive Characterization
A robust and self-validating analytical workflow for 3-tert-butyl-5-hydroxybenzaldehyde would involve a combination of these techniques.
Caption: Integrated Analytical Workflow.
Conclusion
While combustion analysis remains the foundational standard for determining the elemental composition of 3-tert-butyl-5-hydroxybenzaldehyde, a comprehensive understanding of its purity and structure can only be achieved through a multi-technique approach. The integration of spectroscopic and chromatographic methods provides a self-validating system, ensuring the high quality and reliability of the compound for research, development, and commercial applications. This guide underscores the importance of not just following analytical protocols but understanding the synergistic value of different analytical techniques for a complete and trustworthy characterization of chemical compounds.
This guide outlines the scientifically validated disposal procedures for 3-Tert-butyl-5-hydroxybenzaldehyde and structurally related phenolic aldehydes. As a Senior Application Scientist, I must emphasize that while this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the scientifically validated disposal procedures for 3-Tert-butyl-5-hydroxybenzaldehyde and structurally related phenolic aldehydes.
As a Senior Application Scientist, I must emphasize that while this specific isomer is a stable solid, its dual functionality (phenolic hydroxyl + aldehyde) dictates its reactivity profile. Disposal is not just about "throwing it away"; it is about neutralizing the risk of exothermic polymerization , uncontrolled oxidation , and environmental persistence .
Chemical Identity & Hazard Assessment
Before initiating disposal, you must validate the material's state.[1] This compound belongs to the class of hindered phenolic aldehydes.
Property
Specification
Operational Implication
Chemical Structure
Phenol ring w/ aldehyde & tert-butyl groups
Dual Reactivity: The aldehyde is an oxidation risk; the phenol is a weak acid ().
Physical State
Solid (Powder/Crystals)
Dust Explosion Hazard: Finely divided organic solids are combustible.
Solubility
Lipophilic (Soluble in organic solvents)
Aquatic Toxicity: High potential for bioaccumulation; NEVER pour down the drain.
Incompatibilities
Strong Oxidizers, Strong Bases
Segregation: Must be kept away from nitric acid, perchlorates, and hydroxides.[2]
This protocol uses a Check-Segregate-Pack logic to ensure safety. The system is "self-validating" because the segregation step physically prevents the most common accident: mixing acidic phenols with basic waste or oxidizers.
Scenario A: Disposal of Pure Solid (Excess/Expired)
Best for: Old reagent bottles, weighing boat residues.
Validation: Visually inspect the solid. If it has turned into a dark, sticky tar, it has likely oxidized or polymerized. Treat it as High Hazard Organic Waste .
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers (phenols can corrode certain metals over time).
Labeling: Mark as "Hazardous Waste - Solid Organic - Irritant."
Crucial Detail: List "Phenolic Aldehyde" explicitly on the tag. This alerts waste handlers to the acidity.
Segregation: Place in the Solid Organic Waste stream.
Prohibited: Do not place in "General Trash" or "Biohazard" bins.
Scenario B: Disposal of Solutions (Reaction Mixtures)
Best for: Mother liquors, rotovap residues.
Solvent Check: Determine the primary solvent.
Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.[6]
Non-Halogenated (Ethyl Acetate, Hexane, Methanol): Use the Non-Halogenated Waste stream.
pH Validation (The Safety Stop):
Dip a pH strip into the waste solution.
Requirement: The pH should be neutral (6-8) or slightly acidic.
Correction: If pH > 10 (Basic), carefully neutralize with dilute acid (e.g., 1M HCl) before adding to the solvent waste drum. Why? High pH converts the phenol to a phenoxide anion, which is more reactive and can darken/polymerize rapidly in the waste drum, potentially generating heat.
Transfer: Pour into the appropriate solvent carboy using a funnel.
Scenario C: Contaminated Debris (Gloves, Paper Towels)
Bagging: Collect nitrile gloves and paper towels in a clear, chemically resistant bag (4 mil polyethylene).
Sealing: Double bag if the odor is perceptible (phenolic aldehydes have distinct, lingering aromas).
Disposal: Place in the Dry Laboratory Waste bin (specifically for chemically contaminated solids), not municipal trash.
Visualizing the Workflow
The following diagram illustrates the decision logic for disposing of 3-Tert-butyl-5-hydroxybenzaldehyde. This ensures you choose the correct waste stream every time.
Figure 1: Decision matrix for separating solid and liquid phenolic waste streams to prevent incompatibility issues.
Chemical Compatibility & Segregation Logic
Understanding why we segregate is as important as how. The diagram below details the chemical interactions that dictate our safety protocols.
Figure 2: Mechanistic basis for segregation. The aldehyde group presents an oxidation risk, while the phenol group presents an acid-base reaction risk.
Cleaning & Decontamination (The "Pro" Tip)
Phenolic aldehydes are notorious for adhering to glass and leaving persistent odors. Water alone is ineffective due to the lipophilic tert-butyl group.
Recommended Cleaning Protocol:
Solvent Rinse: Rinse glassware with a small amount of Ethanol or Acetone first. The compound is freely soluble in these.
Disposal: Pour this rinse into the Non-Halogenated Waste container.
Base Wash (Optional for stubborn residue): A KOH/Isopropanol bath is effective, but ensure the glassware is rinsed of bulk material first to avoid the heat generation mentioned in Figure 2.
Water Wash: Final wash with soap and water.[3][4][5][7]
References
Note: Cited for general hazard class properties of tert-butyl hydroxybenzaldehydes.
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Define Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 3-Tert-butyl-5-hydroxybenzaldehyde
[1][2] Executive Safety Summary & Risk Assessment 3-Tert-butyl-5-hydroxybenzaldehyde represents a specific class of hindered phenolic aldehydes often utilized in the synthesis of ligands, pharmaceuticals, and advanced ma...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Safety Summary & Risk Assessment
3-Tert-butyl-5-hydroxybenzaldehyde represents a specific class of hindered phenolic aldehydes often utilized in the synthesis of ligands, pharmaceuticals, and advanced materials.[1] While it shares structural similarities with common antioxidants (e.g., 3,5-di-tert-butyl-4-hydroxybenzaldehyde), its specific substitution pattern requires precise handling protocols.[1]
STOT-SE: Category 3 (May cause respiratory irritation).[1][5]
The PPE Matrix: Technical Specifications
Do not rely on generic "lab safety" rules. The following matrix is calibrated for the specific permeation and inhalation risks of phenolic aldehydes .
Hand Protection Strategy
Scientific Rationale: Phenolic compounds can permeate standard nitrile gloves over time. The aldehyde moiety adds a sensitization risk.
Operation Mode
Glove Material
Thickness (mil)
Breakthrough Time
Protocol
Dry Handling (Weighing/Transfer)
Nitrile
≥ 5 mil
> 480 min (Solids)
Standard single-glove.[1] Inspect for pinholes by inflation before use.
Solution Handling (Solvents: DCM, THF, Alcohols)
Nitrile (Double)
Inner: 4 milOuter: 5-8 mil
~15-30 min (Solvent dependent)
Double Gloving Required. Change outer glove immediately upon splash.[1]
Spill Cleanup / Bulk Synthesis
Laminate (Silver Shield/4H)
Multi-layer
> 480 min
Mandatory for prolonged contact or spill remediation. Wear under a nitrile outer glove for dexterity.
Respiratory & Body Protection
Scientific Rationale: As a solid powder, the primary vector of entry is inhalation of airborne particulates.
Component
Specification
Operational Trigger
Primary Engineering Control
Chemical Fume Hood
ALWAYS. All open handling must occur within a certified hood (Face velocity: 80–100 fpm).[1]
Respiratory PPE
N95 / P100 Respirator
Required only if handling outside a fume hood (e.g., equipment maintenance) or during spill cleanup.
Eye Protection
Chemical Goggles
Preferred over safety glasses.[6] Fine phenolic dust can bypass side shields and cause severe ocular irritation.
Body Shielding
Lab Coat (High-Neck)
100% Cotton or Nomex (if flammables present).[1] Ensure wrist coverage (Tyvek sleeves recommended for bulk handling).
Operational Workflow: Safe Handling Protocol
The following diagram outlines the logical flow for handling this compound, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.
Figure 1: Operational workflow emphasizing Critical Control Points (CCP) for handling phenolic aldehydes.
Detailed Methodologies
Protocol A: Weighing & Transfer (The High-Risk Step)
Context: Static electricity can cause this powder to "jump," increasing inhalation risk.
Anti-Static Measures: Use an anti-static gun or ionizer bar inside the fume hood if the powder is particularly flighty.
Taring: Tare the weighing vessel before opening the chemical container.
Transfer: Use a disposable spatula. Do not return excess chemical to the stock container (prevents cross-contamination and oxidation).
Closure: Wipe the threads of the bottle neck with a dry Kimwipe before resealing to prevent crystal grinding/seizing in the cap.
Protocol B: Solubilization
Context: Dissolving the solid often requires organic solvents (DCM, Ethyl Acetate), which act as vehicles for skin absorption.[1]
Double Glove: Don a second pair of nitrile gloves before handling solvents.
Addition: Add solvent slowly to the solid to prevent aerosolization of the powder upon impact.
Visual Check: Ensure full dissolution. If heating is required, use a reflux condenser; never heat an open vessel of phenolic aldehyde (vapor pressure increases irritation risk).[1]
Disposal & Emergency Procedures
Waste Management
Solid Waste: Contaminated gloves, paper towels, and weighing boats must be disposed of in Hazardous Solid Waste (often labeled "Solid Toxic" or "Debris contaminated with Organics").[1]
Liquid Waste: Solutions containing 3-Tert-butyl-5-hydroxybenzaldehyde must go into Organic Solvent Waste .[1]
Note: Do not mix with oxidizing waste streams (e.g., Nitric Acid waste), as phenolic aldehydes can react exothermically.[1]
Wash with soap and copious water for 15 minutes .[2][8][9] (Phenols are difficult to rinse; soap is essential to solubilize the lipophilic t-butyl group).[1]
Do not use ethanol to wash skin (it increases absorption area).
Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open. Seek medical attention immediately.
References
PubChem. (n.d.). Compound Summary: 3,5-Di-tert-butyl-4-hydroxybenzaldehyde (Structural Analog).[1][10] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[11] United States Department of Labor. Retrieved October 26, 2023, from [Link][1]